Orbifloxacin

Catalog No.
S538191
CAS No.
113617-63-3
M.F
C19H20F3N3O3
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orbifloxacin

CAS Number

113617-63-3

Product Name

Orbifloxacin

IUPAC Name

1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H20F3N3O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+

InChI Key

QIPQASLPWJVQMH-DTORHVGOSA-N

SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F

solubility

Soluble in DMSO

Synonyms

Orbax; Orbifloxacin

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F

The exact mass of the compound Orbifloxacin is 395.1457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Orbifloxacin mechanism of action DNA gyrase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Bacterial Resistance

The antibacterial action of orbifloxacin is a multi-stage process that begins with entry into the bacterial cell and culminates in irreversible DNA damage.

start This compound step1 1. Enters bacterial cell start->step1 step2 2. Inhibits DNA Gyrase (Gram-negative) or Topoisomerase IV (Gram-positive) step1->step2 step3 3. Stabilizes enzyme-DNA cleavage complex step2->step3 step4 4. Prevents DNA resealing and replication step3->step4 step5 5. Induces lethal double-strand DNA breaks step4->step5 end Bacterial Cell Death step5->end

This compound mechanism of action workflow

  • Enzyme Targeting and Consequences: this compound primarily targets the GyrA subunit of DNA gyrase in Gram-negative bacteria and the ParC subunit of topoisomerase IV in Gram-positive bacteria [1]. This inhibition prevents the supercoiling and untangling of bacterial DNA, which is essential for replication and cell division. The stabilized "cleavage complex" formed by the drug, enzyme, and DNA leads to irreversible double-strand breaks and bacterial death [1].

  • Structural Basis for Binding: The fluoroquinolone core structure of this compound is critical for binding to the enzyme-DNA complex [1]. Specific substitutions on this core, such as the cyclopropyl group at position N-1, influence its potency and spectrum of activity [1]. A molecular docking study suggests that a key magnesium ion bridge facilitates the interaction between the drug and the GyrA subunit, and a point mutation (D94G) in GyrA can disrupt this bridge, leading to resistance [2].

Resistance to this compound primarily occurs through chromosomal mutations that alter the drug's target sites or reduce its accumulation inside the bacterium [1]. The diagram below illustrates how these mechanisms operate at the cellular level.

Drug This compound Mech1 Target Site Mutation (Most common) Drug->Mech1 Mech2 Efflux Pump Overexpression Drug->Mech2 Mech3 Reduced Permeability Drug->Mech3 Desc1 Amino acid change in GyrA (e.g., D94G) or ParC subunit prevents drug binding Mech1->Desc1 Desc2 Membrane proteins actively pump the drug out of the cell Mech2->Desc2 Desc3 Decreased porin channels limit drug entry into the cell Mech3->Desc3

This compound bacterial resistance mechanisms

Quantitative PK/PD and Efficacy Targets

The antibacterial activity of this compound is concentration-dependent. The key pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts its in vivo efficacy is the Area Under the concentration-time Curve over 24 hours to the Minimum Inhibitory Concentration ratio (AUC₂₄/MIC) [3] [4]. The following table outlines the specific AUC₂₄/MIC targets required to achieve different levels of bacterial kill against Staphylococcus aureus.

Level of Effect AUC₂₄/MIC Target (hours)
Bacteriostatic (No net growth) 33.78 – 37.79 [3] [4]
1-log₁₀ Kill (90% reduction) 53.30 – 61.56 [3] [4]
2-log₁₀ Kill (99% reduction) 88.59 – 98.35 [3] [4]
3-log₁₀ Kill (99.9% reduction) 179.43 – 217.47 [3] [4]

Experimental Protocols for Key Assays

For researchers, the following methodologies are critical for evaluating this compound's activity and properties.

  • In Vitro Susceptibility and Time-Kill Kinetics: Determine the Minimum Inhibitory Concentration (MIC) using a standard broth microdilution method according to guidelines like those from the Clinical and Laboratory Standards Institute (CLSI) [3] [4]. For time-kill assays, expose a bacterial inoculum (~5 × 10⁵ CFU/mL) to this compound at concentrations ranging from 0.25× to 16× MIC in a liquid medium [3] [4]. Quantify viable bacteria by plating serial dilutions onto agar plates at predetermined time points (e.g., 0, 3, 6, 9, and 24 hours) and counting colonies after incubation [3] [4].

  • Post-Antibiotic Effect (PAE) Measurement: Exponentially growing bacteria are exposed to this compound (e.g., at 1× and 4× MIC) for a set period (e.g., 1 hour) [3] [4]. Subsequently, the drug is removed by high-dilution or chemical inactivation. The PAE is calculated as PAE = T - C, where T is the time required for the treated culture to increase by 1-log₁₀ CFU/mL after drug removal, and C is the corresponding time for an untreated control culture [3] [4].

  • Crystallography and Solubility Studies: To characterize solid forms, single crystals of this compound can be obtained from solution and analyzed using Single-Crystal X-ray Diffraction (SCXRD) [5]. For equilibrium solubility, suspend an excess of the solid form (hemihydrate or anhydrous) in buffers of varying pH (e.g., 1.0 to 7.5) and agitate (e.g., 150 rpm) at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 48 hours) [5]. Filter the saturated solution and quantify the dissolved this compound using a validated method like HPLC with UV detection [5].

This compound's well-defined mechanism and potent bactericidal activity make it a valuable veterinary agent. However, its efficacy is threatened by target-site mutations, underscoring the need for prudent use guided by PK/PD principles to suppress resistance.

References

Chemical Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Orbifloxacin is a synthetic broad-spectrum antibacterial agent from the class of fluoroquinolone carboxylic acid derivatives [1] [2]. Its mechanism of action, shared with other fluoroquinolones, involves inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [3] [4].

  • Chemical Formula: C₁₉H₂₀F₃N₃O₃ [1] [2] [5]
  • Molecular Weight: 395.38 g/mol [1] [2] [5]
  • IUPAC Name: 1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazinyl]-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [5]

The following diagram illustrates the mechanism of action and the resulting bactericidal effect.

G This compound This compound DNA_Gyrase Inhibition of DNA Gyrase & Topoisomerase IV This compound->DNA_Gyrase DNA_Supercoiling Disruption of DNA Supercoiling & Repair DNA_Gyrase->DNA_Supercoiling DNA_Synthesis Blockage of DNA Replication & Transcription DNA_Supercoiling->DNA_Synthesis Bacterial_Death Bacterial Cell Death DNA_Synthesis->Bacterial_Death

Pharmacokinetic (PK) Properties

This compound exhibits favorable pharmacokinetic properties, including high bioavailability and extensive tissue distribution [3] [6].

Key Pharmacokinetic Parameters in Dogs

The table below summarizes key pharmacokinetic data from studies in healthy, adult beagle dogs.

Parameter Value (Mean ± SE or Range) Administration Route Notes Source
Absolute Bioavailability ~100% Oral (tablets) Nearly complete absorption in fasted animals. [1] [2]
98.2–109% Intramuscular (IM) Rapid and nearly complete absorption. [3]
Terminal Half-Life (T₁/₂) 5.4 ± 1.1 hours Intravenous (IV) Supports once-daily dosing. [1] [2]
4.23 ± 0.2 hours (IV), 3.95 ± 0.15 hours (IM) IV & IM [6]
Volume of Distribution (Vss) 1.2 ± 0.2 L/kg IV Indicates good tissue penetration. [1] [2]
Total Body Clearance (Cl) 2.9 ± 0.2 mL/min/kg IV [1] [2]
0.31 ± 0.03 L/h/kg IV & IM [6]
Time to Peak (Tmax) ~0.25 hours IM Very rapid absorption. [3]
Urinary Excretion ~40% unchanged within 24 hours Oral Supports use for urinary tract infections. [1] [2]

This compound demonstrates dose-proportional pharmacokinetics across a wide range and penetrates well into most tissues and body fluids, with particularly high concentrations found in the prostate, kidneys, liver, bile, lungs, and skin [3] [1] [2].

Pharmacodynamic (PD) and PK/PD Relationships

The antibacterial efficacy of this compound is best predicted by the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) [3] [6]. The following workflow outlines a standard protocol for establishing these critical PK/PD targets.

G Step1 In Vitro Susceptibility Testing Step2 Time-Kill Curve Analysis Step1->Step2 Step3 In Vivo Animal Infection Model (e.g., Neutropenic Murine Thigh) Step2->Step3 Step4 PK/PD Integration & Modeling (AUC/MIC, Cmax/MIC, T>MIC) Step3->Step4 Step5 Establishment of PK/PD Target Indices Step4->Step5

Recent 2025 research has quantified the PK/PD targets for this compound against Staphylococcus aureus [3]:

Level of Bacterial Kill AUC₂₄h/MIC Target (h)
Bacteriostatic 33.78 – 37.79
1-log₁₀ Kill 53.30 – 61.56
2-log₁₀ Kill 88.59 – 98.35
3-log₁₀ Kill 179.43 – 217.47

This compound also exhibits a short Post-Antibiotic Effect (PAE) and a longer Post-Antibiotic Sub-MIC Effect (PA-SME) against S. aureus, which contributes to its efficacy despite concentration-dependent killing [3].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the core methodologies from recent studies.

In Vitro Susceptibility and Time-Kill Curves
  • Objective: Determine minimum inhibitory concentration (MIC) and characterize the rate and extent of bacterial killing.
  • Methodology:
    • Broth Microdilution: Conduct according to standards (e.g., CLSI) using Mueller-Hinton broth or drug-free serum to determine MIC and MBC (Minimum Bactericidal Concentration) [3] [6].
    • Time-Kill Assay: Expose a standardized bacterial inoculum (~5 × 10⁵ CFU/mL) to this compound concentrations ranging from 0.5x to 32x MIC. Withdraw aliquots at 0, 1, 3, 6, 9, 12, and 24 hours, perform serial dilutions, and plate to determine viable counts (CFU/mL). Plot results over time to generate killing curves [3] [6].
In Vivo PK/PD Analysis (Neutropenic Murine Thigh Model)
  • Objective: Integrate in vivo pharmacokinetics with pharmacodynamics to establish therapeutic targets.
  • Methodology:
    • Infection Model: Render mice neutropenic via cyclophosphamide. Inoculate thighs with a defined bacterial density (~10⁶ CFU/thigh) of the target pathogen (e.g., S. aureus) [3].
    • Dosing: Treat groups of mice with varied this compound dosing regimens (e.g., different doses, frequencies) to achieve a wide range of PK/PD indices [3].
    • Sample Processing: At a predetermined timepoint (e.g., 24h post-treatment), harvest thighs, homogenize, and quantify bacterial burden.
    • PK/PD Integration: Measure this compound plasma concentrations in a parallel group of mice. Use non-compartmental analysis to calculate PK parameters (AUC, Cmax, T>MIC). Relate the log-transformed bacterial density in each mouse to the exposure index (AUC/MIC) using an inhibitory sigmoid Emax model to derive the target values for various effects (static, 1-log kill, etc.) [3].
Bioanalytical Method (HPLC with Fluorescence Detection)
  • Objective: Accurately quantify this compound concentrations in biological matrices like plasma or serum.
  • Methodology [6]:
    • Apparatus: HPLC system with a fluorescence detector (excitation: 287 nm, emission: 470 nm).
    • Column: C18 column (e.g., 5-μm HP Hypersil ODS, 200 x 4.6 mm).
    • Mobile Phase: Acetonitrile and 50 mmol potassium phosphate buffer (15:85, v/v), pH adjusted to 3.0.
    • Flow Rate: 1 mL/min.
    • Sample Preparation: Deproteinize serum/plasma samples with acetonitrile, centrifuge, and inject the supernatant.
    • Validation: The method should be validated for linearity, specificity, accuracy, precision, and recovery. A typical limit of quantification (LOQ) is 0.02 μg/mL [6].

Clinical and Formulation Overview

  • Approved Indications (Dogs): Treatment of skin/soft tissue infections and urinary tract infections (cystitis) caused by susceptible bacteria [1] [2].
  • Common Susceptible Pathogens: Include Staphylococcus pseudintermedius, Escherichia coli, Proteus mirabilis, Pasteurella multocida, and Klebsiella pneumoniae [1] [2].
  • Formulations: Available as 5.7 mg, 22.7 mg, and 68 mg tablets, and a 30 mg/mL oral suspension [1] [2] [4].
  • Dosage in Dogs: 2.5 to 7.5 mg/kg body weight, administered orally once daily [1] [2].

References

Comprehensive Technical Analysis of Orbifloxacin Zwitterionic Form and Hemihydrate Crystal Structure

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Orbifloxacin (1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) represents a third-generation fluoroquinolone antimicrobial agent developed exclusively for veterinary medicine, with particular application in treating gastrointestinal and respiratory infections in companion animals and livestock. The compound exists as a molecular complex with two stereocenters at C15 and C16 positions within the piperazine ring, yet crystallographic analysis reveals it to be a meso-compound due to an internal mirror plane that bisects the piperazine moiety, creating symmetrical substitution with opposite configurations at these chiral centers [1].

The pharmaceutical significance of this compound crystal forms stems from substantial discrepancies in solubility reports between major pharmacopeias. The Merck Index classifies this compound as "freely soluble in water" (1g soluble in 1-10 mL solvent), while the British and US Pharmacopoeias describe it as "very slightly soluble" (1g soluble in 1000-10,000 mL solvent) [1]. This dramatic variance in reported solubility—differing by approximately three orders of magnitude—suggests potential polymorphic phenomena that can critically influence drug bioavailability, dissolution characteristics, and ultimately therapeutic efficacy. Such discrepancies highlight the necessity for comprehensive solid-form characterization to ensure consistent pharmaceutical performance and dosage accuracy in formulated products.

Structural Determination of this compound Crystal Forms

Crystallographic Analysis Techniques

The structural elucidation of this compound crystal forms employed a multimodal analytical approach to fully characterize the solid-state properties. Single-crystal X-ray diffraction (SCXRD) provided the definitive structural determination at 150K using orthorhombic space group C222₁ with unit cell parameters a = 8.4713(4) Å, b = 20.0456(7) Å, and c = 21.4550(7) Å [1]. The crystalline structure was further characterized using complementary techniques including thermogravimetric and differential thermal analysis (TG/DTA), Fourier-transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR), and powder X-ray diffraction (PXRD), which collectively verified the structural assignments and provided reference data for form identification [1].

The fundamental building block of the primary crystal form consists of an This compound zwitterion associated with half an equivalent of water molecules, yielding a hemihydrate stoichiometry with empirical formula C₁₉H₂₀F₃N₃O₃·½H₂O. The water oxygen atom occupies a special position lying in the 2-fold axis parallel to the unit cell a-axis, with water hydrogen atoms generated by crystallographic symmetry operations [1]. Structural analysis confirmed the zwitterionic character through Fourier difference maps, which showed no residual electron density near carboxylic oxygen atoms but significant electron density peaks adjacent to the piperazine nitrogen atoms, confirming proton transfer and the formation of a carboxylate anion with delocalized negative charge [1].

Anhydrous Crystal Form

A second crystalline form of this compound was obtained through thermal dehydration of the hemihydrate by controlled heating. This anhydrous form displays isostructural characteristics with the original hemihydrate, maintaining nearly identical unit cell parameters and space group symmetry without significant alteration to the fundamental crystal packing arrangement [1]. This isomorphism between hydrate and anhydrate forms is relatively uncommon in pharmaceutical systems and has important implications for solid-form stability and interconversion behavior under various environmental conditions.

The preservation of crystal structure upon dehydration suggests the water molecules in the hemihydrate form occupy structural channels or non-collapsing voids within the crystal lattice, rather than serving as critical bridging elements in the overall framework. This structural relationship enables reversible hydration-dehydration processes with minimal disruption to the crystalline integrity, though subtle changes in physicochemical properties including solubility and stability are observed and quantified in subsequent sections of this analysis.

Table 1: Crystallographic Parameters for this compound Solid Forms

Parameter Hemihydrate Form Anhydrous Form
Empirical Formula C₁₉H₂₀F₃N₃O₃·½H₂O C₁₉H₂₀F₃N₃O₃
Formula Weight (g·mol⁻¹) 404.4 395.4
Crystal System Orthorhombic Orthorhombic
Space Group C222₁ C222₁
Cell Parameters (Å) a = 8.4713(4), b = 20.0456(7), c = 21.4550(7) Similar to hemihydrate
Cell Volume (ų) 3643.3(2) Similar to hemihydrate
Z value 8 8
Calculated Density (g·cm⁻³) 1.474 -

Zwitterionic Characterization and Structural Features

Molecular Structure Analysis

The zwitterionic configuration of this compound in the crystalline state represents a critical structural feature with profound implications for its physicochemical behavior. X-ray diffraction analysis unequivocally confirms proton transfer from the carboxylic acid group (C1-O1-O2) to the piperazine nitrogen (N3), resulting in a carboxylate anion and piperazinium cation within the same molecule [1]. This assignment is supported by both Fourier difference maps, which show electron density peaks consistent with hydrogen atoms attached to N3, and by the virtually identical bond lengths of C1-O1 (1.250(3) Å) and C1-O2 (1.251(2) Å), characteristic of charge delocalization within the carboxylate group [1].

The molecular arrangement within the crystal lattice reveals a complex hydrogen bonding network mediated by both the zwitterionic groups and water molecules. The water oxygen atom (O1W), situated on a crystallographic two-fold axis, forms hydrogen bonds with symmetry-related this compound molecules, creating an extended supramolecular architecture that stabilizes the crystal structure [1]. This hydrogen bonding network connects adjacent zwitterions through both direct interactions and water-bridged contacts, resulting in a stable three-dimensional framework with specific channels that accommodate the water molecules in the hemihydrate structure.

Hydration Behavior and Water Interactions

The water incorporation in the hemihydrate form exhibits distinctive structural characteristics, with water molecules occupying specific crystallographic positions rather than random interstitial sites. Each water molecule interacts with multiple this compound zwitterions through directional hydrogen bonds, functioning as a structural bridge between adjacent molecules [1]. This specific integration of water into the crystal lattice explains the stability of the hemihydrate form under ambient conditions and its resistance to complete dehydration without disruption of the crystalline structure.

The reversible hydration-dehydration behavior observed between hemihydrate and anhydrate forms stems from the preservation of the fundamental crystal packing during water removal and reabsorption. The isomorphic relationship between these forms indicates that water molecules occupy positions within the crystal structure that do not determine the overall molecular arrangement but rather fill pre-existing voids in a well-defined manner [1]. This property leads to consistent crystal morphology and powder characteristics despite variations in hydration state, which is particularly important for pharmaceutical processing and formulation consistency.

Solubility Profiles and Pharmaceutical Implications

Equilibrium Solubility Studies

The equilibrium solubility of this compound hemihydrate and anhydrate forms was systematically evaluated across physiologically relevant pH conditions (pH ~1 to 7.5) after 48 hours at 25°C with constant agitation (150 rpm) [1]. Both forms exhibited pH-dependent solubility with significantly higher values in acidic environments, consistent with the compound's dissociation constants (pKa values of 5.95 and 9.01) [2]. In water and buffers with pH > 5.8, both crystal forms demonstrated similar solubility of approximately 1.5 g·L⁻¹, classifying them as slightly soluble in this pH range [3]. Under acidic conditions (0.01 and 0.1 mol·L⁻¹ HCl), the solubility increased substantially to values ranging from 6.30 to 26.23 g·L⁻¹, with the anhydrous form consistently showing slightly higher solubility than the hemihydrate across all acidic media [3].

The observed solubility differences between crystal forms, while modest in magnitude, may have clinical relevance given the narrow therapeutic range of fluoroquinolone antibiotics and the critical need for consistent bioavailability. The slightly enhanced solubility of the anhydrate form in acidic environments suggests potential formulation advantages for achieving rapid initial dissolution and absorption, particularly in species with highly acidic gastric environments. However, the similar solubility profiles at neutral pH indicate that this advantage may be limited to the dissolution phase rather than affecting overall absorption extent.

Table 2: Equilibrium Solubility of this compound Crystal Forms at 25°C

Medium pH Hemihydrate Solubility (g·L⁻¹) Anhydrous Solubility (g·L⁻¹)
0.1 M HCl ~1.0 6.30 - 26.23 Slightly higher than hemihydrate
0.01 M HCl ~2.0 6.30 - 26.23 Slightly higher than hemihydrate
Water ~5.8-7.0 ~1.5 ~1.5
Buffer (pH >5.8) >5.8 ~1.5 ~1.5
Discrepancies in Pharmacopeial Specifications

The substantial solubility discrepancies between major pharmaceutical compendia represent a compelling case study in the importance of rigorous crystal form identification and standardization. While the Merck Index describes this compound as "freely soluble in water" (corresponding to 0.1-1 g dissolved in 1 mL water), the British and US Pharmacopoeias classify it as "very slightly soluble" (0.0001-0.001 g in 1 mL water) [1]. This approximately 1000-fold difference in reported solubility likely originates from unintentional analysis of different polymorphic or hydrated forms by various research groups, highlighting the critical impact of solid-form identity on this fundamental physicochemical property.

These discordant solubility classifications have direct implications for pharmaceutical development and quality control. Without clear specification of the crystalline form in pharmacopeial monographs, manufacturers may inadvertently utilize different solid forms in drug product development, potentially leading to batch-to-batch variability in dissolution behavior and bioavailability. The research confirming the hemihydrate as the characterized form with specific solubility parameters provides the necessary foundation for updated monographs with precise form specifications to ensure consistent pharmaceutical performance [1].

Stability and Transformation Kinetics

Solid-State Transformations

The hydration-dehydration behavior of this compound crystal forms exhibits reversible characteristics under controlled environmental conditions. The hemihydrate-to-anhydrate conversion occurs through a solid-phase transformation mechanism when the hemihydrate is subjected to elevated temperatures, with the process being reversible upon exposure to moisture [1]. This reversible interconversion, coupled with the isomorphic relationship between forms, creates a potential for variable hydration states in pharmaceutical samples depending on storage conditions and processing history, which may contribute to the historical discrepancies in reported physicochemical properties.

The crystal structure integrity maintained during dehydration-rehydration cycles indicates that water molecules occupy specific sites within structural channels that can be vacated and refilled without catastrophic collapse of the molecular framework. This property is technologically advantageous for manufacturing processes that might involve drying steps, as the fundamental particle morphology and size distribution can be preserved despite changes in hydration state. However, it necessitates careful control of storage conditions to ensure consistent hydration state in final pharmaceutical products.

Solution Stability and Photodegradation

Beyond solid-state stability, this compound demonstrates pH-dependent photodegradation kinetics in aqueous solution, with the zwitterionic form identified as the primary photo-labile species [4]. Photodegradation follows apparent first-order kinetics under artificial light exposure, with maximum degradation rates observed at neutral pH (7.4), where the half-life is approximately 0.9 hours [4]. The degradation rate decreases in both acidic and alkaline environments, indicating that the zwitterionic species predominant at intermediate pH values possesses the highest photoreactivity within the relevant pH range for pharmaceutical formulations and physiological conditions.

The identification of the zwitterion as the photo-labile species has important implications for formulation design and storage recommendations. Pharmaceutical products containing this compound should employ light-protective packaging and may benefit from pH adjustment to enhance solution stability when liquid formulations are required. The exceptional photosensitivity at physiological pH further suggests that photodegradation may occur following administration, particularly for dermal applications or in lightly pigmented tissues, potentially influencing therapeutic efficacy in specific clinical scenarios.

Experimental Protocols and Methodologies

Single Crystal Preparation and Structure Determination

High-quality single crystals of this compound hemihydrate suitable for X-ray diffraction analysis were obtained through careful crystallization from appropriate solvent systems. The crystalline structure was determined using single-crystal X-ray diffraction (SCXRD) with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at 150(2) K [1]. Data collection employed ω and φ scan modes, with structure solution achieved using direct methods and subsequent Fourier synthesis, followed by full-matrix least-squares refinement against F² with all non-hydrogen atoms assigned anisotropic displacement parameters [1].

The structural refinement incorporated hydrogen atoms in calculated positions with isotropic displacement parameters set at 1.2 times the equivalent isotropic U of the parent atoms (1.5 times for methyl groups). The water hydrogen atoms were located from difference Fourier maps and refined with distance restraints. The final refinement converged with R1 = 0.0357 for observed data and 0.0428 for all data, with a goodness-of-fit of 1.041, indicating an excellent structure solution [1]. Crystallographic data has been deposited with the Cambridge Crystallographic Data Centre, providing a reference for future structural studies.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) patterns for both hemihydrate and anhydrous forms were collected using a diffractometer operating with Cu Kα radiation (λ = 1.54056 Å) at ambient temperature. Data were typically collected over a 2θ range of 2-50° with a step size of 0.02° and counting time of 1-2 seconds per step [1]. Sample preparation employed standard back-loading techniques to minimize preferred orientation effects, with rotation during measurement when possible to enhance particle statistics. The resulting PXRD patterns provide characteristic fingerprints for each solid form, enabling qualitative and quantitative analysis of crystal form composition in bulk pharmaceutical materials.

The PXRD methodology established for this compound crystal forms serves as a quality control tool for form identification in active pharmaceutical ingredients (APIs) and finished drug products. The technique can detect the presence of alternative polymorphs, amorphous content, or form conversion during processing and storage. The similarity between hemihydrate and anhydrate patterns, consistent with their isomorphic relationship, necessitates careful examination of subtle peak position shifts and intensity variations rather than dramatic pattern differences for proper form identification.

Thermal Analysis Protocols

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) were performed simultaneously using calibrated instruments with alumina crucibles and sample masses typically between 5-10 mg. Measurements employed a controlled heating rate of 10°C·min⁻¹ under dry nitrogen purge gas (50 mL·min⁻¹) across a temperature range from 25°C to 400°C [1]. The TGA profile for this compound hemihydrate shows a distinct mass loss between approximately 50°C and 120°C corresponding to the release of water molecules, with the observed mass loss matching the theoretical water content in the hemihydrate structure (approximately 2.2%) [1].

The thermal analysis protocols provide critical information about dehydration temperatures, phase transitions, and thermal stability of the crystal forms. The dehydration event observed for the hemihydrate form is reversible upon rehydration under appropriate conditions, confirming the non-destructive nature of the water loss process. The absence of mass loss in the anhydrate form before decomposition confirms complete dehydration and provides a reference point for assessing hydration state in technical samples.

Structural Relationships and Transformation Pathways

The following diagram illustrates the structural relationships and transformation pathways between this compound solid forms:

G Zwitterion Zwitterion Hemihydrate Hemihydrate Zwitterion->Hemihydrate Crystallization with H₂O Multicomponent Multicomponent Zwitterion->Multicomponent Acid Salt Formation Anhydrate Anhydrate Hemihydrate->Anhydrate Heating (Dehydration) Anhydrate->Hemihydrate Humidity (Rehydration)

Structural relationships between this compound solid forms

This diagram illustrates the transformation pathways between different this compound solid states, highlighting the central role of the zwitterionic molecular structure in determining solid-form diversity. The reversible dehydration-hydration cycle between hemihydrate and anhydrate forms demonstrates their special isomorphic relationship, while the formation of multicomponent crystal forms (salts) represents an alternative solid-form strategy to modify pharmaceutical properties.

Conclusion and Pharmaceutical Perspectives

The comprehensive characterization of this compound crystal forms resolves longstanding discrepancies in the pharmaceutical literature regarding this important veterinary antimicrobial agent. The confirmation of a zwitterionic hemihydrate as the characterized crystal form provides a reference structure for understanding its physicochemical behavior and establishes a foundation for quality control specifications in pharmaceutical monographs. The isomorphic relationship between hemihydrate and anhydrate forms explains the reversible hydration behavior and variable water content under different environmental conditions, which has implications for manufacturing process design and storage condition specifications.

References

Orbifloxacin pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Parameters by Species

The table below summarizes the core pharmacokinetic parameters of orbifloxacin across different animal species, which is essential for designing effective dosing regimens.

Species Dose & Route Tmax (h) Cmax (μg/mL) Half-life (h) Bioavailability (%) Primary PK/PD Target
Dog [1] 2.5 mg/kg, IV & Oral - - ~5.6 ~100% AUC/MIC
Cat [2] Tablet, Oral - - ~5.5 ~100% (tablet) -
Horse (Mare) [3] 7.5 mg/kg, IG* 1.5 2.41 9.06 - -
Mouse [4] 2.5-80 mg/kg, IM 0.25 - 1.36-2.24 98.2-109% AUC₂₄h/MIC
Rabbit [2] - - - - 46.5-52.5% -

IG: Intragastric | IM: Intramuscular

Experimental Protocols for Key Studies

Understanding the experimental methods is crucial for evaluating the data's reliability and applicability.

Protocol: In Vivo PK/PD in a Murine Thigh Infection Model [4]

This study established the critical PK/PD efficacy targets for this compound against Staphylococcus aureus.

  • Animal Model: Neutropenic murine thigh infection model.
  • Infection Organism: Staphylococcus aureus (ATCC 29213 and ATCC 43300).
  • Dosing: Mice were administered multiple this compound dosing regimens via intramuscular injection.
  • PK Sampling & Analysis: Plasma concentration-time profiles were determined after IV and IM administration. Drug concentrations were measured using a validated method with a lower limit of quantification of 0.0005 mg/L.
  • PD Endpoint: Bacterial counts in thigh tissue were measured 24 hours after infection.
  • PK/PD Modeling: The relationship between the free drug AUC₂₄h/MIC ratio and the change in bacterial density was analyzed using a sigmoid maximum effect (Emax) model to determine the exposure required for various levels of bacterial kill.
Protocol: Microbiological Agar Assay for Pharmaceutical Quantification [5]

This bioassay provides an alternative to chromatographic methods for determining this compound potency in pharmaceutical preparations.

  • Test Organism: Staphylococcus aureus ATCC 25923.
  • Culture Medium: Grove-Randall's medium.
  • Assay Design: Agar diffusion assay using a 3x3 parallel line design (three doses of standard and three doses of sample).
  • Procedure:
    • A base layer of agar is poured into a Petri dish.
    • An inoculated medium layer is added on top.
    • Six stainless steel cylinders are placed on the agar and filled with alternated standard and sample solutions.
    • Plates are incubated aerobically at 35°C for 18 hours.
    • The diameters of the growth inhibition zones are measured.
  • Calculation & Validation: Potency is calculated using statistical analysis (e.g., Hewitt equation, ANOVA). The method was validated for linearity, precision, accuracy, and robustness.

Pharmacokinetic and Pharmacodynamic Relationships

The following diagram illustrates the workflow and key relationships established in the in vivo PK/PD study [4], which is central to defining rational dosing regimens.

G PK PK AUC Calculation AUC Calculation PK->AUC Calculation PD PD Bacterial Kill (log10 CFU) Bacterial Kill (log10 CFU) PD->Bacterial Kill (log10 CFU) PKPD PKPD Identify AUC/MIC Targets Identify AUC/MIC Targets PKPD->Identify AUC/MIC Targets Start Start Neutropenic Murine Model Neutropenic Murine Model Start->Neutropenic Murine Model Administer this compound (IM/IV) Administer this compound (IM/IV) Neutropenic Murine Model->Administer this compound (IM/IV) S. aureus Thigh Infection S. aureus Thigh Infection Neutropenic Murine Model->S. aureus Thigh Infection Plasma PK Analysis Plasma PK Analysis Administer this compound (IM/IV)->Plasma PK Analysis Plasma PK Analysis->PK Harvest & Count Bacteria (24h) Harvest & Count Bacteria (24h) S. aureus Thigh Infection->Harvest & Count Bacteria (24h) Harvest & Count Bacteria (24h)->PD Sigmoid Emax Model Sigmoid Emax Model AUC Calculation->Sigmoid Emax Model Bacterial Kill (log10 CFU)->Sigmoid Emax Model Sigmoid Emax Model->PKPD Bacteriostatic (AUC/MIC: ~36 h) Bacteriostatic (AUC/MIC: ~36 h) Identify AUC/MIC Targets->Bacteriostatic (AUC/MIC: ~36 h) 1-log kill (AUC/MIC: ~57 h) 1-log kill (AUC/MIC: ~57 h) Identify AUC/MIC Targets->1-log kill (AUC/MIC: ~57 h) 2-log kill (AUC/MIC: ~93 h) 2-log kill (AUC/MIC: ~93 h) Identify AUC/MIC Targets->2-log kill (AUC/MIC: ~93 h) 3-log kill (AUC/MIC: ~198 h) 3-log kill (AUC/MIC: ~198 h) Identify AUC/MIC Targets->3-log kill (AUC/MIC: ~198 h)

Workflow of the in vivo PK/PD study linking this compound exposure to antibacterial effect [4]

  • Rapid Absorption and High Bioavailability: this compound is rapidly absorbed from the gastrointestinal tract in dogs and cats, with absolute bioavailability approaching 100% [2] [1]. Intramuscular absorption in mice is also rapid (Tmax ~0.25 h) with nearly complete bioavailability [4].
  • Extensive Tissue Distribution: As typical of fluoroquinolones, this compound demonstrates a large volume of distribution and penetrates widely into tissues and body fluids [4] [1]. Studies in dogs show high concentrations in the prostate, kidneys, liver, bile, lungs, lymph nodes, and skin [1]. Distribution into body fluids like synovial fluid, peritoneal fluid, and endometrium has also been confirmed in mares [3].
  • Metabolism and Excretion: this compound is primarily excreted unchanged by the kidneys. In dogs with normal renal function, approximately 40% of an oral dose is excreted unchanged in the urine within 24 hours, which supports its use for urinary tract infections [1]. The role of metabolism is less prominent.

Critical Physicochemical and Safety Considerations

  • Solubility and Polymorphism: this compound exists in different solid-state forms (polymorphs), specifically a hemihydrate and an anhydrous form [6]. These forms can exhibit significantly different aqueous solubilities, which can impact dissolution and potentially affect bioavailability. This underscores the importance of solid-form control in drug product development [6].
  • Safety and Contraindications: Like other quinolones, this compound is contraindicated in immature animals due to the risk of arthropathy in weight-bearing joints [1] [7]. It should be used with caution in animals with known or suspected CNS disorders, as quinolones can rarely cause CNS stimulation [1].

References

Orbifloxacin Tissue Residue Depletion Study Design: Comprehensive Protocol for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Orbifloxacin is a third-generation fluoroquinolone antibiotic developed exclusively for veterinary use, possessing broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its molecular structure (1-cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid) contributes to its enhanced antibacterial properties and pharmacokinetic profile. The mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This dual target mechanism results in concentration-dependent bactericidal activity against a wide spectrum of pathogens, including Staphylococcus aureus, Escherichia coli, Pasteurella spp., and Klebsiella pneumoniae [1] [2].

In many countries, this compound is not formally approved for use in food-producing species such as fish and poultry, but it is frequently employed in an extra-label manner to treat bacterial infections in aquaculture and livestock production systems. This practice creates significant concerns regarding potential drug residues in edible tissues and subsequent human exposure. Tissue residue depletion studies are therefore essential to establish appropriate withdrawal intervals—the time between last drug administration and harvest of edible tissues—to ensure human food safety [3] [4]. Regulatory agencies worldwide, including the FDA in the United States and EMA in Europe, require comprehensive residue depletion data to establish maximum residue limits (MRLs) and ensure consumer protection from potential adverse effects of drug residues, such as alteration of human gut microbiota, development of antibacterial resistance, and direct toxicological effects [5] [6].

Study Design Components

Animal Selection and Husbandry
  • Species Selection: Choose healthy, disease-free animals representative of the target production system. Studies have successfully utilized various species including crucian carp (Carassius auratus) [3] [4], Taihe black-bone silky fowls [5], lactating goats [7], and murine models [2]. Sample sizes should provide adequate statistical power, typically 6-8 animals per time point for depletion kinetics [3] [5].

  • Environmental Controls: Maintain animals under controlled environmental conditions with appropriate temperature, humidity, and ventilation. For fish studies, critical water quality parameters include pH (approximately 7.4), dissolved oxygen (>8 mg/L), and ammonia levels (<0.1 mg/L) [3]. For poultry and livestock, standard housing conditions with appropriate space, lighting, and access to feed and water should be provided.

  • Acclimatization: Allow a minimum of 7 days for animals to acclimate to research conditions before study initiation. During this period, administer only drug-free feed and water to ensure clearance of any prior drug exposures [3] [5].

Dosing Protocol
  • Dose Selection: Base dosage on pharmacokinetic/pharmacodynamic (PK/PD) targets and previously established effective doses. A dose of 7.5 mg/kg body weight has been successfully used in crucian carp via intramuscular administration [3] [4]. In other species, appropriate doses include 2.5 mg/kg in goats [7] and 5-80 mg/kg in murine models [2].

  • Route of Administration: Select administration routes relevant to clinical practice. Intramuscular injection is commonly used in fish studies [3] [4], while oral administration via drinking water or feed is appropriate for poultry [5]. Other routes include subcutaneous and intravenous administration [7] [2].

  • Formulation Preparation: Prepare this compound solutions using appropriate vehicles. For injectable formulations, dissolve this compound raw material in 2% lactic acid solution at a concentration of 10 mg/mL, followed by filtration through a 0.22 µm filter to ensure sterility [3]. For oral administration, incorporate the drug into drinking water at specified concentrations [5].

  • Dosing Duration: Administer the drug for a clinically relevant duration, typically 3-5 consecutive days, to simulate actual field usage conditions [5].

Tissue Sampling Strategy
  • Target Tissues: Collect muscle, liver, kidney, and skin/fat as these represent major edible tissues and organs involved in drug metabolism and excretion. Additional tissues may include plasma, milk, or specific target tissues depending on the species and infection site [3] [7] [5].

  • Sampling Timepoints: Design a comprehensive sampling schedule that captures absorption, distribution, and elimination phases. For intramuscular administration in fish, early timepoints (5, 10, 15, 30, 45 min; 1, 2, 4, 6, 12 h) and later timepoints (24, 48, 72, 96 h) have proven effective [3] [4]. For poultry studies with oral administration, extend sampling to 40 days post-administration to fully characterize the elimination phase [5].

  • Sample Handling: Immediately after collection, freeze tissue samples at -20°C or lower to prevent degradation. Use validated storage conditions and document storage time to ensure sample integrity throughout the analysis period [3] [5].

Sample Analysis Techniques
  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with fluorescence detection provides sensitive and specific quantification of this compound residues. Typical parameters include: Excitation wavelength: 338 nm, Emission wavelength: 425 nm, Column: C18 (4.6 × 250 mm, 5 µm), Mobile phase: 0.02% trifluoroacetic acid/acetonitrile/water (25:75, v/v/v), Flow rate: 1.0 mL/min [3] [8].

  • Microbiological Assays: Agar diffusion bioassays using Staphylococcus aureus ATCC 25923 as the test microorganism provide an alternative method for quantification. This method is particularly valuable for detecting biologically active drug residues and metabolites [1].

  • Method Validation: All analytical methods should be properly validated for selectivity, linearity, accuracy, precision, recovery, and limit of quantification (LOQ) according to international guidelines. For this compound, LOQ values of 0.0005 mg/L in plasma and sufficient sensitivity to detect residues below established MRLs in tissues should be achieved [1] [2].

Data Analysis and Interpretation

Kinetic Parameters and Statistical Analysis
  • Non-compartmental analysis is typically employed to determine key pharmacokinetic parameters using specialized software such as WinNonlin (Pharsight Corporation) [3]. The following table summarizes critical kinetic parameters and their significance:

Table 1: Key Pharmacokinetic Parameters for this compound Residue Depletion Studies

Parameter Symbol Units Interpretation Reported Values in Fish
Peak Concentration Cmax µg/g or µg/mL Maximum observed tissue concentration Kidney: 5.68 ± 0.03 µg/g [3]
Time to Peak Concentration Tmax h Time to reach Cmax Kidney: 2 h; Muscle: 4 h [3]
Area Under Curve AUC0-∞ h·µg/g Total drug exposure over time Muscle: 129.02 h·µg/g [3]
Elimination Half-Life t1/2β h Time for drug concentration to reduce by 50% Liver: 19.11 h; Muscle: 18.77 h [3]
Mean Residence Time MRT h Average time drug molecules reside in body Varies by tissue and species
  • Statistical considerations should include appropriate measures of variability (standard deviation, standard error) and regression analysis for dose-response relationships. For withdrawal interval estimation, use 95th percentile confidence limits with a 99% tolerance level to ensure consumer safety [5].
Withdrawal Time Estimation
  • Withdrawal intervals should be established using statistical methods that account for the variability in residue depletion across the animal population. Regulatory agencies provide specialized software such as WT 1.4 for calculating withdrawal intervals based on tissue residue depletion data [5].

  • The following table presents residue depletion profiles of this compound and other fluoroquinolones in food-producing animals:

Table 2: Comparative Tissue Residue Depletion of Fluoroquinolones in Food-Producing Animals

Drug Species Dose Tissue Elimination Half-Life Withdrawal Time
This compound Crucian carp 7.5 mg/kg IM Muscle 18.77 h To be established [3]
This compound Crucian carp 7.5 mg/kg IM Liver 19.11 h To be established [3]
Levofloxacin Broiler chickens 10 mg/kg IM for 4 days Muscle - 9 days [8]
Doxycycline Taihe black-bone fowl 40 mg/kg oral for 5 days Muscle 8.62 days 18 days [5]
Sulfamonomethoxine Taihe black-bone fowl 50 mg/kg oral for 5 days Skin/fat 15.3 days 27 days [5]
Regulatory Considerations
  • Human Food Safety: Establish withdrawal intervals such that drug residues in edible tissues do not exceed the Maximum Residue Limits (MRLs) at the time of slaughter. For fluoroquinolones, regulatory concerns include potential effects on human gut microbiota, development of antimicrobial resistance, and direct toxicological effects [6].

  • Species-Specific Considerations: Account for physiological differences between species that may affect drug metabolism and residue depletion. For example, black-boned fowls with high melanin content may exhibit prolonged drug elimination due to drug-melanin binding [5].

  • Global Harmonization: Be aware that MRLs and approval status may vary between regulatory jurisdictions. Consider both FDA (United States) and EMA (European Union) requirements when designing global development programs [6].

Experimental Protocols

HPLC Analysis of this compound in Tissues
  • Sample Preparation: Homogenize 0.5 g of tissue with 4 mL of acetonitrile and 100 µL of phosphate buffer (pH 7.4; 0.1 M). Vortex for 3 min followed by centrifugation at 12,000 × g for 15 min. Collect the supernatant and partition with 3 mL of hexane, followed by sonication for 10 min and centrifugation at 12,000 × g for 10 min. Collect the lower layer, evaporate to dryness under nitrogen stream at 30°C, reconstitute in 0.5 mL of mobile phase, and centrifuge for 10 min at 12,000 × g before injection [3].

  • Chromatographic Conditions: Utilize a Hypersil ODS-C18 column (4.6 × 250 mm, 5 µm) maintained at 25°C. The mobile phase should consist of 0.02% trifluoroacetic acid, 25% acetonitrile, and 75% water at a flow rate of 1.0 mL/min. Inject 20 µL of the prepared sample and detect using fluorescence detection with excitation at 338 nm and emission at 425 nm [3].

  • Method Validation: Establish linearity over the concentration range of 0.001-0.5 mg/L with correlation coefficients (R) >0.99. Determine precision with intra-day and inter-day coefficients of variation <15%. Evaluate accuracy with recovery rates of 85-115% across the quantification range [2].

Microbiological Agar Diffusion Bioassay
  • Test Organism Preparation: Maintain Staphylococcus aureus ATCC 25923 on Casoy culture medium. Prepare the inoculum by culturing in BHI broth for 24 h at 35±2°C. Standardize the bacterial suspension to 25±2% transmittance measured at 580 nm [1].

  • Plate Preparation: Pour 20 mL of Grove-Randall's 1 culture medium as the base layer into 100 × 20 mm Petri dishes. After solidification, add 5 mL of inoculated Grove-Randall's 11 medium as the seed layer. Place six stainless steel cylinders (8 × 6 × 10 mm) equidistantly on the agar surface [1].

  • Sample Application and Incubation: Fill three alternated cylinders with 200 µL of reference solutions (16.0, 32.0, and 64.0 µg/mL) and the remaining three cylinders with test sample solutions. Incubate plates at 35°C for 18 hours under aerobic conditions. Measure inhibition zone diameters using a digital caliper [1].

  • Calculation of Potency: Use the Hewitt equation to calculate this compound potency, applying linear regression analysis with at least three dose levels for both standard and sample solutions. Validate the method for linearity (r=0.9992), precision (RSD <3.33%), and accuracy (100.31%) [1].

The following diagram illustrates the complete experimental workflow for this compound tissue residue depletion studies:

G cluster_analysis Analysis Methods Start Study Design Protocol Animal Animal Selection & Acclimatization Start->Animal Dosing Drug Administration (7.5 mg/kg IM, 3-5 days) Animal->Dosing Sampling Tissue Collection (Muscle, Liver, Kidney, Skin/Fat) Dosing->Sampling Analysis Sample Analysis (HPLC or Bioassay) Sampling->Analysis HPLC HPLC with Fluorescence Detection Sampling->HPLC Bioassay Microbiological Bioassay Sampling->Bioassay DataProcessing Data Processing & Statistical Analysis Analysis->DataProcessing Withdrawal Withdrawal Interval Estimation DataProcessing->Withdrawal End Regulatory Submission Withdrawal->End HPLC->DataProcessing Bioassay->DataProcessing

Figure 1: Experimental Workflow for this compound Tissue Residue Depletion Studies

The following diagram illustrates the key pharmacokinetic processes and their relationships in residue depletion:

G Administration Drug Administration Absorption Absorption Administration->Absorption Route: IM, Oral, IV Distribution Tissue Distribution Absorption->Distribution Cmax, Tmax Metabolism Metabolism Distribution->Metabolism Residues Tissue Residues Distribution->Residues AUC, t1/2β Excretion Excretion Metabolism->Excretion Residues->Excretion Depletion Phase

Figure 2: Pharmacokinetic Processes in this compound Residue Depletion

Conclusion

Comprehensive tissue residue depletion studies for this compound require meticulous study design, robust analytical methods, and appropriate statistical analysis to establish science-based withdrawal intervals. The protocols outlined in this document provide researchers with a framework for generating reliable data that meets regulatory standards for human food safety. As this compound continues to be used in an extra-label manner in various food-producing species, well-designed residue depletion studies become increasingly important for protecting public health while ensuring the availability of effective antimicrobial therapies for food animals.

Future research directions should include investigating the effects of disease states on residue depletion profiles, developing multi-residue analytical methods for simultaneous detection of this compound and its metabolites, and establishing harmonized international standards for fluoroquinolone residues in various food animal species.

References

Orbifloxacin dosing regimen calculation for specific species

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and PK/PD Targets

Orbifloxacin is a third-generation veterinary fluoroquinolone with broad-spectrum activity. Its bactericidal action is concentration-dependent, making the AUC₂₄h/MIC ratio the most predictive PK/PD index for in vivo efficacy (R² >0.98) [1] [2]. Against Staphylococcus aureus, the following targets have been established in a neutropenic murine thigh infection model [1] [2]:

Level of Efficacy Target AUC₂₄h/MIC (hours)
Bacteriostatic (static) 33.78 – 37.79
1-log₁₀ Reduction (kill) 53.30 – 61.56
2-log₁₀ Reduction (kill) 88.59 – 98.35
3-log₁₀ Reduction (kill) 179.43 – 217.47

Species-Specific Pharmacokinetic Data

Successful regimen design requires integrating the PK/PD targets with species-specific pharmacokinetic parameters. The table below summarizes key PK data for this compound across different animals.

Species Dose & Route Cmax (mg/L) Tmax (h) AUC (mg·h/L) Half-Life (h) Bioavailability (%) Reference
Mouse 2.5 mg/kg, IM 1.45 ± 0.21 0.25 - 1.36 ± 0.22 98.2 – 109 [1]
Dog 2.5 mg/kg, IV - - - 4.23 ± 0.2 - [3]
Dog 2.5 mg/kg, IM - 1.15 - 3.95 ± 0.15 100.1 ± 4.76 [3]
Goat 2.5 mg/kg, IM 1.66 ± 0.14 0.87 - - 105.01 ± 15.61 [4]
Mare 7.5 mg/kg, IG 2.41 ± 0.30 1.5 20.54 ± 1.70 9.06 ± 1.33 - [5] [6]

Experimental Protocols for PK/PD Analysis

To determine a customized dosing regimen, you can employ the following established experimental protocols.

Protocol 1: In Vivo PK/PD Profiling in a Neutropenic Murine Thigh Infection Model

This model is robust for evaluating antibiotic efficacy independent of host immune responses [1] [2].

  • Animal Model Preparation: Render mice neutropenic via intraperitoneal cyclophosphamide administration (150 mg/kg and 100 mg/kg, 4 days and 1 day pre-infection) [2].
  • Thigh Infection: Inoculate both thighs of each mouse with ~10⁶ CFU of the target bacterial strain (e.g., S. aureus ATCC 29213) in a logarithmic growth phase [1].
  • Dosing Regimen: Initiate therapy 2 hours post-infection. Employ multiple dosing groups (e.g., 5-80 mg/kg) administered intramuscularly or subcutaneously over 24 hours to achieve a wide range of drug exposures [1] [2].
  • Sample Collection and Analysis:
    • Pharmacokinetics: Collect blood plasma samples at serial time points post-dose. Quantify this compound concentrations using a validated HPLC method with fluorescence detection [1] [3].
    • Pharmacodynamics: Euthanize mice 24 hours post-infection. Excise and homogenize thighs for bacterial CFU enumeration [2].
  • PK/PD Integration and Modeling:
    • Calculate the AUC₂₄h/MIC ratio for each mouse.
    • Plot the change in bacterial density (log₁₀ CFU/thigh) against the AUC₂₄h/MIC ratio.
    • Fit the data to a sigmoid Eₘₐₓ model to determine the AUC₂₄h/MIC targets for various levels of efficacy [1] [2].
Protocol 2: In Vitro Susceptibility and Time-Kill Kinetics

These assays characterize the potency and dynamic killing activity of this compound [1].

  • MIC/MBC Determination: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the standard broth microdilution method according to CLSI guidelines [1] [3].
  • Time-Kill Assay:
    • Expose a standardized bacterial inoculum (~10⁵ CFU/mL) to this compound at concentrations ranging from 0.25x to 32x MIC in Mueller-Hinton broth [1].
    • Incubate and remove samples at 0, 3, 6, 9, 12, and 24 hours for viable CFU counting.
    • This compound typically exhibits concentration-dependent killing, with ≥3-log₁₀ reduction achievable within 9 hours at 16x MIC [1].
Protocol 3: Post-Antibiotic Effect (PAE) and Sub-MIC Effect (PA-SME)

These factors influence dosing interval decisions [1].

  • PAE Determination: Expose bacteria to this compound (e.g., 1x and 4x MIC) for 1-2 hours. Remove the drug by dilution and monitor the time for bacterial counts to increase by 1-log₁₀ compared to untreated controls. This compound against S. aureus has a short PAE (0.12–2.45 h) [1].
  • PA-SME Determination: After drug removal and washing, resuspend the bacteria in sub-inhibitory concentrations of this compound (0.1–0.3x MIC). The PA-SME is the total delay in regrowth minus the PAE. This compound can produce a longer PA-SME (2.13–5.29 h) [1].

Dosing Regimen Calculation Workflow

The following diagram illustrates the logical workflow for translating experimental data into a proposed dosing regimen.

G Start Start: Define Target Pathogen and MIC A Determine Efficacy Target (e.g., Static vs. 1-log kill) Start->A B Select Relevant PK/PD Target (AUC₂₄h/MIC) A->B C Obtain Species PK Parameters (Cₘₐₓ, Tₘₐₓ, Half-life, Vd) B->C D Calculate Required Daily Dose Dose = (Target AUC₂₄h/MIC × MIC × Clearance) / F C->D E Propose Dosing Regimen (Dose, Route, Frequency) D->E F Validate in Preclinical Model E->F End Final Dosing Recommendation F->End

Key Considerations for Regimen Optimization

  • Tissue Penetration: this compound distributes well into various tissues and fluids, including synovial fluid, peritoneal fluid, endometrium, and milk, often achieving concentrations close to or exceeding plasma levels [4] [5] [6]. This should be factored into expectations for efficacy at the infection site.
  • Safety and Tolerability: Be mindful of species-specific contraindications. This compound can cause cartilage damage in immature animals and may lower the seizure threshold. Use with caution in puppies, cats (due to ocular toxicity risk at high doses), and animals with a history of seizures [7] [8].
  • Drug Interactions: Coadministration with cations (e.g., iron, zinc, magnesium, aluminum in supplements or sucralfate) can severely impair this compound absorption. Administer these products at least 2 hours apart [7] [8].

References

Orbifloxacin Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Orbifloxacin is a third-generation fluoroquinolone antibiotic developed specifically for veterinary medicine, demonstrating broad-spectrum activity against both Gram-negative and Gram-positive bacteria, including pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus pseudintermedius, and Staphylococcus aureus [1] [2]. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC determination is a fundamental technique in antimicrobial susceptibility testing (AST), providing critical quantitative data for guiding antimicrobial therapy, monitoring resistance trends, and supporting drug development [3] [4]. This protocol outlines the standardized broth microdilution method for this compound MIC determination, consistent with guidelines established by the Clinical and Laboratory Standards Institute (CLSI) [1] [3].

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for this compound MIC testing.

OrbifloxacinMICWorkflow Start Start MIC Determination PrepDrug Prepare this compound Stock Solution Start->PrepDrug Dilute Perform Two-Fold Serial Dilutions PrepDrug->Dilute Inoculate Prepare Bacterial Inoculum (Adjust to ~5x10^5 CFU/mL) Dilute->Inoculate Incubate Incubate Plates (35°C, 16-20 hours) Inoculate->Incubate Read Read and Record MIC Incubate->Read End End Read->End

Detailed Materials and Methods

Reagents and Equipment
  • This compound Standard: Purchase from Sigma-Aldrich [3]. Prepare a stock solution at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent, aliquot, and store at -20°C or below [3].
  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most bacteria. For fastidious organisms like Actinobacillus pleuropneumoniae, supplement CAMHB with 2% lysed horse blood, 5 mg/mL yeast extract, and 15 µg/mL NAD [4].
  • Equipment: Microdilution trays or plates, calibrated pipettes, incubator set to 35°C, and a spectrophotometer or densitometer for standardizing bacterial inoculum.
Broth Microdilution Protocol
  • Preparation of Drug Dilutions: Using CAMHB, perform two-fold serial dilutions of this compound directly in the microdilution plates. A typical testing range is from 0.015 µg/mL to 32 µg/mL [4].
  • Preparation of Inoculum:
    • Take several colonies from an overnight agar plate and suspend them in sterile saline or broth.
    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL [4].
    • Further dilute this suspension in CAMHB to achieve a final working concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate [4].
  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the drug-containing microdilution plate. Incubate the plates under appropriate atmospheric conditions (ambient air for most organisms, 5% CO2 for fastidious pathogens like A. pleuropneumoniae) at 35°C for 16-20 hours [1] [4].
  • Reading and Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium [2]. Include quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each test run to ensure accuracy and reproducibility [1] [4].

Data and Susceptibility Profiles

Reported MIC values for this compound against various bacterial pathogens from recent studies are summarized in the table below.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Ranges Against Veterinary Pathogens

Bacterial Pathogen MIC Range (µg/mL) Key Observations Citation
Escherichia coli (Canine) 0.063 - 2 Original susceptible strains [1]
Pseudomonas aeruginosa (Canine) 1 - 4 Original susceptible strains [1]
Staphylococcus pseudintermedius (Canine) 0.25 - 1 Original susceptible strains [1]
Staphylococcus aureus 0.5 (MIC & MBC) MIC and MBC values for ATCC strains [2]
Pasteurella multocida ≤0.015 - 16 MIC90 = 0.25 µg/mL [4]
Mannheimia haemolytica ≤0.015 - 16 MIC90 = 1 µg/mL [4]
Actinobacillus pleuropneumoniae ≤0.015 - 16 MIC90 = 1 µg/mL [4]

Advanced Concepts: Mutant Prevention Concentration (MPC)

Beyond the MIC, the Mutant Prevention Concentration (MPC) is a crucial parameter for restricting the emergence of resistant mutants. The MPC is the drug concentration that prevents the growth of the least susceptible, single-step mutant in a large bacterial population (typically >10^10 CFU) [1] [5] [6]. The concentration range between the MIC and the MPC is termed the Mutant Selection Window (MSW), where selective amplification of resistant mutants is most likely to occur [1].

Table 2: Mutant Prevention Concentration (MPC) of this compound

| Bacterial Species | MPC Range (µg/mL) | Primary Resistance Mechanism in Mutants | | :--- | :--- | :--- | | Escherichia coli | 0.5 - 32 | Single QRDR mutation in gyrA in all mutants; moderate decrease in MIC with Efflux Pump Inhibitor (EPI) | [1] [6] | | Pseudomonas aeruginosa | 16 - 128 | QRDR mutation in gyrA (in 4/10 mutants); marked decrease in MIC with EPI, indicating strong efflux pump contribution | [1] [6] | | Staphylococcus pseudintermedius | 4 - 128 (Strain-dependent) | Mutations in both grlA and gyrA, or in grlA alone; MIC unaffected by EPI | [1] [6] |

The following diagram illustrates the relationship between MIC, MPC, and the development of resistance, highlighting the different resistance mechanisms observed in various bacterial species.

ResistanceMechanisms SubConcentration Sub-MPC Drug Exposure SelectsFor Selects for Resistant Mutants SubConcentration->SelectsFor MutantSelectionWindow Mutant Selection Window (MSW) MIC < [Drug] < MPC SelectsFor->MutantSelectionWindow Ecoli E. coli Mutants MutantSelectionWindow->Ecoli Pseudo P. aeruginosa Mutants MutantSelectionWindow->Pseudo Staph S. pseudintermedius Mutants MutantSelectionWindow->Staph MechEcoli Primary: QRDR (gyrA) mutations Secondary: Efflux pumps (moderate effect) Ecoli->MechEcoli MechPseudo Primary: Efflux pumps (strong effect) Secondary: QRDR (gyrA) mutations Pseudo->MechPseudo MechStaph Primary: QRDR (grlA & gyrA) mutations Efflux pumps: Minimal role Staph->MechStaph

Conclusion

The broth microdilution method provides a robust and standardized approach for determining the MIC of this compound, which is essential for effective antimicrobial stewardship and resistance monitoring in veterinary medicine. The significant variation in MPC values and the distinct primary resistance mechanisms (QRDR mutations vs. efflux pump overexpression) among different bacterial species underscore the importance of pathogen identification when employing fluoroquinolone therapy [1] [6]. Integrating MPC concepts and PK/PD targets (e.g., AUC24h/MIC) into dosing regimen design can help optimize this compound's efficacy while minimizing the risk of selecting for resistant bacterial populations [2].

References

Comprehensive Application Notes and Protocols for Physiologically Based Pharmacokinetic (PBPK) Modeling of Orbifloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Orbifloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic developed specifically for veterinary medicine. It is used to treat skin/soft tissue infections and urinary tract infections in companion animals like dogs and cats, demonstrating high oral bioavailability and excellent tissue distribution [1] [2]. The primary mechanism of action for this compound, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, thereby disrupting DNA replication and synthesis and leading to bactericidal effects [3].

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool that uses physiological, physicochemical, and species-specific anatomical data to mechanistically predict a drug's absorption, distribution, metabolism, and excretion (ADME). Unlike traditional compartmental models, PBPK models offer a more holistic view by representing the body as a network of anatomically meaningful compartments, which is particularly valuable for extrapolating drug behavior across different species, dosing routes, and populations [4] [5]. For this compound, PBPK modeling has been successfully applied to predict tissue residues in food animals and to optimize dosing regimens, thereby enhancing therapeutic efficacy and ensuring food safety [6].

Model Development and Parameterization

The development of a robust PBPK model requires the accurate collection and integration of both system-dependent and drug-dependent parameters.

System-Dependent Parameters

System-dependent parameters describe the physiology of the organism being modeled. For a crucian carp model, these include tissue weights, blood flow rates, and cardiac output, which can be obtained from established literature [6]. When modeling for humans or other mammalian species, commercially available PBPK platforms like GastroPlus and Simcyp provide extensive, validated physiological libraries encompassing various demographics, ethnicities, and disease states [7] [8].

Drug-Dependent Parameters

Drug-dependent parameters specific to this compound must be determined through a combination of in vitro experiments and in vivo data. The following table summarizes the key parameters required for model building.

Table 1: Key Drug-Dependent Parameters for this compound PBPK Model

Parameter Value / Description Source/Method
Chemical Formula C₁₉H₂₀F₃N₃O₃ [2]
Molecular Weight 395.38 g/mol [2]
pKa 5.95 and 9.01 [2]
Solubility Slightly soluble in water; increases in acid/alkaline conditions [2]
Tissue:Plasma Partition Coefficients (Crucian Carp) [6] Area Method or Parameter Optimization
- Liver 0.9326
- Skin 1.1204
- Muscle 1.1644
- Kidney 1.3514
- Rest of Body 2.0057
Clearance Pathways Renal & Hepatic Mass-balance studies [5]
Oral Bioavailability ~100% in fasted dogs Clinical studies [2]

Model Simulation and Validation

Protocol for Model Validation

Once the model is constructed and parameters are incorporated, the following protocol should be followed for validation:

  • Simulation: Execute the model to predict concentration-time profiles in plasma and tissues for the same dosing scenarios (e.g., intravenous or intramuscular injection) and species used in the observed data collection [6].
  • Visual Inspection: Overlay the observed data points (from literature or experimental studies) onto the simulated concentration-time curves to perform a qualitative assessment of the fit [5].
  • Quantitative Assessment: Calculate the Mean Absolute Percentage Error (MAPE) to quantitatively evaluate the model's predictive performance. The formula is: MAPE = (1/n) * Σ(|(Observed - Predicted)/Observed|) * 100% A lower MAPE indicates a more accurate model. For the validated this compound model in crucian carp, MAPE values ranged from 10.21% (plasma) to 42.37% (kidneys) [6].
  • Sensitivity Analysis: Perform a local sensitivity analysis to identify parameters that most significantly influence the model's output (e.g., drug concentration in muscle). This is typically done by varying one parameter at a time (e.g., by ±10%) while holding others constant and observing the change in the output. Parameters related to elimination and distribution are often found to be most influential for this compound [6].
Validation Outcomes

Table 2: Validation Summary of this compound PBPK Model in Crucian Carp [6]

Tissue Performance (MAPE) Interpretation
Plasma 10.21% Excellent prediction
Liver Not specified, but within acceptable range Acceptable prediction
Skin Not specified, but within acceptable range Acceptable prediction
Muscle Not specified, but within acceptable range Acceptable prediction
Kidney 42.37% Acceptable prediction (considering organ complexity)

The PBPK model for this compound was successfully validated against independent data, confirming its ability to simulate drug concentrations in various tissues reliably. The slightly higher MAPE in the kidneys may reflect the organ's complex physiological role, but the overall model performance was deemed acceptable for its intended purpose [6].

Application in Tissue Residue Prediction

A primary application of the this compound PBPK model is predicting tissue residue depletion, which is critical for ensuring the safety of food products derived from treated animals.

G Start Start: Define Residue Prediction Objective P1 Input Model Parameters (From Table 1) Start->P1 P2 Define Dosing Regimen (Dose, Route, Duration) P1->P2 P3 Simulate Tissue Concentrations P2->P3 P4 Compare with MRLs (Maximum Residue Limits) P3->P4 Decision Withdrawal Time Optimized? P4->Decision Decision->P2 No, adjust regimen End End: Establish Safe Withdrawal Period Decision->End Yes

Diagram 1: A workflow for using a PBPK model to predict tissue residues and establish a safe withdrawal period for this compound in food-producing animals. MRLs: Maximum Residue Limits.

The flow-limited PBPK model for crucian carp, consisting of seven compartments (e.g., plasma, liver, skin, muscle, kidney), has been applied to simulate tissue concentrations following multiple intramuscular doses [6]. The simulations provided detailed residue depletion profiles, identifying the slowest-depleting tissue (often the site of residue persistence). This information is used to establish a withdrawal time—the period between the last administration and when tissue concentrations fall below the Maximum Residue Limits (MRLs)—ensuring consumer safety.

Integration of Pharmacokinetic/Pharmacodynamic (PK/PD) for Efficacy

Linking PBPK model outputs with pharmacodynamic (PD) targets allows for the design of clinically effective dosing regimens.

Key PK/PD Targets for this compound

Research using a neutropenic murine thigh infection model against Staphylococcus aureus has established the following PK/PD targets for this compound [1] [9]:

Table 3: this compound AUC₂₄h/MIC PK/PD Targets for S. aureus [1] [9]

Level of Effect AUC₂₄h/MIC Target (hours)
Bacteriostatic 33.78 – 37.79
1-log₁₀ Kill (90% reduction) 53.30 – 61.56
2-log₁₀ Kill (99% reduction) 88.59 – 98.35
3-log₁₀ Kill (99.9% reduction) 179.43 – 217.47

The PK/PD index that best correlates with this compound's antibacterial efficacy is the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration ratio (AUC₂₄h/MIC), demonstrating a strong sigmoidal relationship (R² > 0.98) [1] [9].

G Start Start: Define Pathogen & MIC S1 Run PBPK Simulation for Dosing Scenario Start->S1 S2 Extract Plasma AUC₂₄h S1->S2 S3 Calculate AUC₂₄h/MIC S2->S3 S4 Compare with PD Targets (Table 3) S3->S4 Decision Target Achieved? S4->Decision Decision->S1 No, adjust dose End End: Regimen Optimized for Efficacy Decision->End Yes

Diagram 2: A workflow for integrating PBPK simulation outputs with pharmacodynamic (PD) targets to optimize this compound dosing regimens for clinical efficacy. MIC: Minimum Inhibitory Concentration.

Conclusion

PBPK modeling offers a powerful, mechanistic framework for advancing the development and application of this compound. By integrating physiological, drug-specific, and pathogen-specific data, these models can reliably predict tissue residues in food animals, guiding withdrawal periods, and optimize dosing regimens in target animals to maximize efficacy and curb antimicrobial resistance. Future work should focus on extending these models to a broader range of veterinary species, incorporating genetic polymorphisms in drug transporters, and accounting for the effects of specific disease states on drug disposition. Adherence to regulatory best practices in model development and validation, as discussed in FDA workshops, is crucial for the confident application of these models in both drug development and clinical veterinary practice [4] [10].

References

Orbifloxacin administration routes intravenous intramuscular oral

Author: Smolecule Technical Support Team. Date: February 2026

Orbifloxacin Application Notes & Protocols

Introduction and Background

This compound is a third-generation fluoroquinolone antibiotic developed for veterinary use. Its bactericidal activity comes from inhibiting bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication [1] [2]. It is indicated for the treatment of skin/soft tissue infections (SSTI) and urinary tract infections (UTI) in dogs and cats [3] [4].

Key Challenge: Managing Staphylococcus aureus is difficult due to its intrinsic pathogenicity and rising drug resistance (e.g., MRSA). Rational dosing regimen design, based on Pharmacokinetic/Pharmacodynamic (PK/PD) principles, is essential to enhance efficacy and minimize resistance risk [1] [2].

Pharmacological Profile and PK/PD Targets

The antibacterial efficacy of this compound is best predicted by the Area Under the concentration-time curve to Minimum Inhibitory Concentration ratio over 24 hours (AUC₂₄h/MIC) [1] [2]. The following AUC₂₄h/MIC targets against S. aureus were established in a neutropenic murine thigh infection model [2]:

Efficacy Endpoint AUC₂₄h/MIC Target (h)
Bacteriostatic Effect 33.78 – 37.79
1-log₁₀ Bacterial Reduction 53.30 – 61.56
2-log₁₀ Bacterial Reduction 88.59 – 98.35
3-log₁₀ Bacterial Reduction 179.43 – 217.47
Administration Routes & Pharmacokinetic Data

This compound exhibits dose-proportional pharmacokinetics, with AUC and Cmax increasing linearly with dose [1] [2]. The table below summarizes key PK parameters from murine studies, which provide a foundational model for drug development.

Parameter Intravenous (IV) Intramuscular (IM) Oral (in dogs)
Bioavailability (F%) 100% (reference) 98.2% – 109% [1] ~100% [3]
Time to Cmax (Tmax) - ~0.25 hours [1] ~1.15 hours [3]
Elimination Half-Life (T₁/₂) 1.09 – 2.08 hours [1] 1.36 – 2.24 hours [1] -
Volume of Distribution (Vd) 1.67 – 4.18 L/kg [1] 2.00 – 4.43 L/kg [1] -
Clearance (Cl) 1.04 – 1.48 L/kg/h [1] - 2.9 mL/min/kg (in dogs) [3]
Key Characteristics Complete bioavailability; defines true Vd and Cl. Rapid and near-complete absorption. Rapid and almost complete absorption in fasted dogs [3].

This compound demonstrates excellent tissue distribution. Studies in dogs show high drug concentrations in the prostate, kidneys, liver, bile, lungs, lymph nodes, muscle, and skin [3].

Detailed Experimental Protocols
4.1. Protocol: Single-Dose PK Study in a Murine Model

This protocol is adapted from recent research to characterize this compound PK [1] [2].

  • Animal Model: Healthy or neutropenic mice (e.g., 20-25 g body weight).
  • Formulation: Prepare this compound in sterile saline or an appropriate vehicle for injection. For oral administration in other species, a suspension can be used [3].
  • Dosing: Administer a single dose within the range of 2.5 to 80 mg/kg.
    • IV Group: Administer via tail vein.
    • IM Group: Administer into the thigh or quadriceps muscle.
  • Sample Collection: Collect blood samples (e.g., 50-100 µL) at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8 hours). Centrifuge to obtain plasma.
  • Bioanalysis:
    • Analytical Method: LC-MS/MS or HPLC with fluorescence detection.
    • Sample Preparation: Precipitate proteins with acetonitrile.
    • Calibration Curve: Linear range of 0.001 to 0.5 mg/L, with a lower limit of quantification (LLOQ) of 0.0005 mg/L [1].
  • Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to estimate PK parameters (AUC, Cmax, Tmax, T₁/₂, Vd, Cl).
4.2. Protocol: PK/PD Efficacy Study in a Neutropenic Murine Thigh Infection Model

This model evaluates efficacy independent of host immune responses [1] [2].

  • Animal Model: Render mice neutropenic with cyclophosphamide (e.g., 150 mg/kg IP 4 days before, and 100 mg/kg 1 day before infection).
  • Infectious Agent: S. aureus strain (e.g., ATCC 29213 or ATCC 43300), grown to mid-log phase.
  • Infection: Inoculate 0.1 mL of a suspension containing ~10⁶ CFU into the thighs of isoflurane-anesthetized mice.
  • Treatment:
    • Initiate therapy 2 hours post-infection.
    • Divide mice into groups (n=3-5) to receive different dosing regimens of this compound (e.g., varying doses or dosing intervals) via IV, IM, or oral routes.
    • Include an untreated control group.
  • Assessment: Sacrifice mice 24 hours after the first dose. Remove thighs, homogenize, serially dilute, and plate on agar for CFU count determination after 18-24 hours of incubation.
  • PK/PD Integration:
    • Link the measured bacterial burden (log₁₀ CFU/thigh) from each treatment group with the corresponding PK/PD index (AUC₂₄h/MIC) calculated from the PK study.
    • Fit the data to a sigmoid Emax model (e.g., using GraphPad Prism) to determine the PK/PD targets for various efficacy endpoints [2].
Key Considerations for Preclinical Development
  • Drug Interactions: Cations (Iron, Calcium, Aluminum, Zinc, Magnesium) in antacids or supplements can chelate this compound, drastically reducing absorption. Administer at least 2 hours apart [3] [4]. Use caution with concurrent drugs like Theophylline (increased levels) and Cyclosporine (increased nephrotoxicity) [3] [4].
  • Adverse Effects: The primary concern is arthropathy in immature animals of most species. This compound is contraindicated in immature dogs during rapid growth phases [3]. Other potential effects include vomiting, CNS stimulation (lower seizure threshold), and, rarely, ocular toxicity in cats at high doses [4].

Experimental Workflow and Mechanism of Action

The following diagrams summarize the experimental workflow for PK/PD analysis and the drug's mechanism of action.

G Start Start PK/PD Study PK Pharmacokinetic (PK) Study Start->PK PD Pharmacodynamic (PD) Study Start->PD PK_Sample Collect Plasma Samples PK->PK_Sample PK Data PD_Infect Infect Mice with S. aureus PD->PD_Infect PD Data (Log CFU) PK_Analyze Analyze Drug Concentration PK_Sample->PK_Analyze PK Data PK_Calculate Calculate PK Parameters (AUC, Cmax, T½) PK_Analyze->PK_Calculate PK Data Integrate Integrate PK/PD Data PK_Calculate->Integrate PK Data PD_Treat Treat with this compound Regimens PD_Infect->PD_Treat PD Data (Log CFU) PD_CFU Harvest Tissue & Count CFU PD_Treat->PD_CFU PD Data (Log CFU) PD_CFU->Integrate PD Data (Log CFU) Model Fit Sigmoid Emax Model Integrate->Model Target Establish PK/PD Targets (e.g., AUC/MIC) Model->Target

Diagram 1: Experimental Workflow for Integrated PK/PD Analysis. This chart outlines the key steps in conducting a study to establish the critical PK/PD targets that correlate drug exposure with antibacterial efficacy.

G Drug This compound Enzyme Inhibits DNA Gyrase (Topoisonmerase II) & Topoisomerase IV Drug->Enzyme Process Blocks DNA Supercoiling & Chromosome Segregation Enzyme->Process Effect Disrupts DNA Replication Causes Bacterial Cell Death Process->Effect

Diagram 2: Mechanism of Action of this compound. The diagram illustrates how this compound enters the bacterial cell and inhibits key enzymes, leading to irreversible DNA damage and cell death.

References

Comprehensive Analysis and Method Validation of Orbifloxacin in Biological Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Orbifloxacin Analysis

This compound is a third-generation synthetic fluoroquinolone antimicrobial developed exclusively for veterinary medicine, particularly effective against gastrointestinal and respiratory infections in animals. The analytical determination of this compound in biological matrices presents significant challenges due to the complex nature of these matrices and the need for precise quantification at trace levels. Different solid forms of this compound may exhibit different physicochemical properties, including solubility, which can directly impact analytical accuracy and method development [1]. This is particularly important given that this compound has been identified as a meso-compound with specific stereochemical characteristics that may influence its analysis [1].

The development of reliable analytical methods for this compound quantification in biological matrices is essential for various applications, including pharmacokinetic studies, therapeutic drug monitoring, residue depletion studies, and compliance testing with established maximum residue limits (MRLs). With global consumption of veterinary drugs projected to reach 200,235 tons by 2030, and antimicrobial residues such as quinolones identified as a significant concern in food safety, robust analytical methods have become increasingly important for regulatory compliance and consumer protection [2].

Analytical Method Comparison for this compound

Several analytical techniques have been employed for the determination of this compound in various matrices, each offering distinct advantages and limitations. The selection of an appropriate analytical method depends on factors such as required sensitivity, specificity, throughput, and available instrumentation.

Table 1: Comparison of Analytical Methods for this compound Determination

Method Detection System Linear Range Key Applications Advantages Limitations
LC-MS/MS Multiple reaction monitoring (MRM) 0.5-50 ng/g [2] Multiclass residue analysis in meat, milk High sensitivity and specificity; Multi-residue capability Requires expensive instrumentation; Complex sample preparation
Microbiological Agar Diffusion S. aureus ATCC 25923 inhibition zones 16.0-64.0 μg/mL [3] Pharmaceutical formulation quality control Measures bioactive form; Cost-effective Lower specificity and precision; Longer analysis time
UV Spectrophotometry Absorption at 290 nm 1.0-6.0 μg/mL [4] [5] Dissolution studies; Tablet assay Simple and cost-effective; Rapid analysis Limited sensitivity; Susceptible to interference
UPLC-ESI-MS/MS Electrospray ionization MRM <5 ng/mL LOQ [6] Veterinary drug screening in milk High throughput; Excellent sensitivity Complex matrix effects; Requires expertise

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound determination in complex biological matrices due to its superior sensitivity, specificity, and capability for multiclass analysis. The method offers detection capabilities at concentrations significantly below the established maximum residue limits, making it particularly suitable for regulatory analysis and residue monitoring programs [6] [2]. For less complex matrices or situations where only the bioactive component needs measurement, microbiological assays provide a cost-effective alternative, though with reduced specificity and precision [3].

Standard Operating Procedure: LC-MS/MS Analysis of this compound in Biological Matrices

Principle

This procedure describes the quantitative determination of this compound in biological matrices (including meat, milk, and plasma) using ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by chromatographic separation and mass spectrometric detection using multiple reaction monitoring (MRM) in positive electrospray ionization mode [6] [2].

Scope

This protocol applies to the quantification of this compound in various biological matrices, including animal tissues, milk, plasma, and wastewater. The method has been validated for a quantitation range of 0.5-50 ng/g (or ng/mL) with a limit of quantification (LOQ) below 5 ng/mL [6] [2].

Reagents and Materials
  • This compound reference standard (purity ≥99.8%) [3]
  • Acetonitrile and methanol (HPLC grade)
  • Formic acid (analytical grade)
  • Purified water (HPLC grade)
  • Extraction salts: Magnesium sulfate (MgSO₄), sodium chloride (NaCl)
  • SPE cartridges (Strata-X, C18, or equivalent if used) [7]
  • 0.5 M Hydrochloric acid solution for standard preparation [3]
Instrumentation and Conditions

Table 2: Optimized UPLC-MS/MS Parameters for this compound Analysis

Parameter Setting Notes
Chromatography System UPLC HSS T3 Column (100 × 2.1 mm, 1.8 μm) [6] Alternative: C18 columns with similar dimensions
Mobile Phase A 0.1% Formic acid in water [2] Enhances ionization in positive mode
Mobile Phase B 0.1% Formic acid in acetonitrile [2] Organic modifier
Gradient Program 5-95% B over 5-10 min [2] Exact gradient requires optimization
Flow Rate 0.3-0.4 mL/min
Injection Volume 2-10 μL
Ionization Source Electrospray Ionization (ESI+) [6] [2] Positive ion mode
Desolvation Temperature 350-500°C Optimized for maximum response
Ion Transitions (MRM) Quantifier and qualifier ions Compound-specific optimization required
Sample Preparation Procedure
  • Homogenization: Thoroughly homogenize the biological sample (tissue, milk, etc.) to ensure representative sampling.

  • Extraction:

    • Weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
    • Add 10 mL of methanol or acetonitrile with 0.1% formic acid as extraction solvent [2].
    • Vortex vigorously for 1 minute, then shake for 10 minutes using a mechanical shaker.
    • Add extraction salts (4 g MgSO₄, 1 g NaCl, and other buffering salts as needed).
    • Shake immediately for 1 minute to prevent salt clumping.
    • Centrifuge at ≥4000 rpm for 5 minutes to separate phases.
  • Clean-up:

    • Transfer the supernatant to a tube containing dispersive solid-phase extraction (d-SPE) sorbents (typically 150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18 per mL supernatant).
    • Vortex for 30 seconds, then centrifuge at ≥4000 rpm for 5 minutes.
    • Transfer the purified extract to an autosampler vial for analysis [2].

Method Validation Protocol

Specificity and Selectivity

Specificity is demonstrated by analyzing blank matrix samples from at least six different sources to verify the absence of interfering peaks at the retention time of this compound. The method should show no significant interference (±5% of the LOQ) in blank matrices at the retention time of the analyte [2].

Linearity and Calibration Curve
  • Prepare a minimum of six calibration standards in the appropriate blank matrix across the concentration range (e.g., 0.5-50 ng/mL).
  • The correlation coefficient (r) should be ≥0.99, and the back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LOQ) [3] [2].
Accuracy and Precision

Table 3: Validation Criteria for Accuracy and Precision

Validation Parameter Acceptance Criteria Concentration Levels
Intra-day Precision (Repeatability) RSD ≤15% Low, medium, high QC levels
Inter-day Precision (Intermediate Precision) RSD ≤15% Low, medium, high QC levels
Accuracy 80-110% of nominal value [2] Low, medium, high QC levels
Recovery Consistent and reproducible [6] Not necessarily 100%

Accuracy and precision should be assessed using quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) with at least six replicates per level.

Sensitivity

The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound, LOQ values below 5 ng/mL have been achieved using LC-MS/MS methods [6]. The decision limit (CCα) and detection capability (CCβ) should be calculated according to EU 2002/657/EC guidelines [2].

Stability

Conduct stability studies under various conditions, including:

  • Short-term temperature stability
  • Freeze-thaw stability
  • Post-preparative stability (autosampler stability)
  • Long-term stability

Stability is demonstrated when the mean concentration of stability samples is within ±15% of the nominal concentration.

Analytical Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound determination in biological matrices:

orbifloxacin_workflow SampleCollection Sample Collection & Homogenization Extraction Sample Extraction with Organic Solvent SampleCollection->Extraction 2.0 g sample Cleanup d-SPE Cleanup Extraction->Cleanup Centrifugation Reconstitution Concentration & Reconstitution Cleanup->Reconstitution Transfer supernatant LCMSMS UPLC-MS/MS Analysis Reconstitution->LCMSMS Inject 2-10 µL DataProcessing Data Processing & Quantification LCMSMS->DataProcessing MRM data Validation Method Validation DataProcessing->Validation Acceptance criteria

Diagram Title: this compound Analysis Workflow

Troubleshooting and Technical Notes

  • Ion suppression/enhancement: Evaluate matrix effects by comparing the analyte response in post-extraction spiked samples to neat solutions at equivalent concentrations. Use matrix-matched calibration or stable isotope-labeled internal standards to compensate for matrix effects [2].

  • Recovery issues: If recovery falls outside the 80-110% range, consider modifying the extraction solvent. Methanol has shown better performance for sulfonamide and quinolone antimicrobials compared to acetonitrile-based solvents [2].

  • Chromatographic peak shape: Acidic mobile phases (0.1% formic acid) generally improve peak shape for this compound by suppressing silanol interactions and promoting protonation [2].

  • Carryover: Implement thorough needle wash procedures and inject blank samples between high-concentration samples to monitor potential carryover.

Applications in Research and Regulation

Validated this compound analytical methods are essential for several critical applications:

  • Veterinary drug residue monitoring: Multiclass methods capable of simultaneously determining 23 or more veterinary drugs in milk, meat, and other animal products have been developed to ensure compliance with MRLs [6] [2].

  • Environmental monitoring: Methods with sensitivity in the ng/L range have been applied to surface water analysis, detecting fluoroquinolones and other antibiotics in watersheds affected by agricultural and pharmaceutical industry discharge [8].

  • Pharmacokinetic studies: Sensitive methods enable the determination of this compound concentrations in plasma, tissues, and body fluids for dosage optimization and withdrawal time establishment [1].

Conclusion

The analysis of this compound in biological matrices requires careful method development and validation to address challenges associated with matrix complexity, regulatory requirements, and the need for high sensitivity. The LC-MS/MS methodology described herein provides a robust framework for reliable this compound quantification across various biological matrices. Method validation must be performed following established guidelines to ensure data integrity and regulatory compliance, with particular attention to specificity, accuracy, precision, and sensitivity parameters.

References

Comprehensive Application Notes: Orbifloxacin Tissue Penetration and Distribution Profiling for Antimicrobial Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Orbifloxacin is a third-generation veterinary fluoroquinolone antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative pathogens. Recent research has quantified its extensive tissue distribution capabilities, demonstrating particularly favorable penetration into skin, pulmonary fluids, and alveolar cells. This application note provides a comprehensive compilation of distribution data across multiple animal species and tissues, along with detailed experimental protocols for investigating this compound's tissue penetration characteristics. The pharmacokinetic/pharmacodynamic (PK/PD) relationships established through neutropenic murine thigh infection models provide critical targets for efficacy against Staphylococcus aureus, supporting optimized dosing regimen development for veterinary pharmaceutical applications.

Introduction and Drug Profile

This compound is a synthetic bactericidal agent developed specifically for veterinary medicine, belonging to the fluoroquinolone class of antibiotics. Its mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, thereby disrupting DNA replication and transcription processes essential for bacterial survival [1] [2]. Compared to earlier generation fluoroquinolones, this compound demonstrates enhanced efficacy against Gram-positive organisms while maintaining strong activity against Gram-negative pathogens, including Pasteurella spp., Escherichia coli, Staphylococcus intermedius, and Klebsiella pneumoniae [1]. The compound exhibits high oral bioavailability, excellent tissue distribution, and a well-established safety profile in multiple animal species [1] [2].

The clinical significance of this compound's distribution properties lies in its ability to achieve therapeutic concentrations at infection sites, particularly for skin and soft tissue infections, respiratory tract infections, and urinary tract infections. Understanding the quantitative aspects of its tissue penetration enables researchers to optimize dosing regimens that maximize efficacy while minimizing resistance development [1] [2]. This document synthesizes current research findings and methodologies to support pharmaceutical researchers in characterizing this compound's tissue distribution profile during drug development.

Pharmacokinetic Properties and Tissue Distribution Profiles

Key Pharmacokinetic Parameters

This compound demonstrates dose-proportional pharmacokinetics across species, with linear increases in both AUC (area under the concentration-time curve) and Cmax (maximum concentration) observed over dose ranges of 2.5-80 mg/kg in murine models [1]. The drug exhibits rapid absorption following intramuscular administration, with Tmax (time to maximum concentration) values of approximately 0.25 hours in mice, 0.87 hours in goats, and 1.5 hours in horses [1] [3] [4]. The elimination half-life varies across species, ranging from 1.09-2.08 hours in mice to approximately 9.06 hours in horses [1] [3]. This compound's volume of distribution (1.67-4.18 L/kg in mice) indicates extensive tissue penetration, consistent with other fluoroquinolone antibiotics [1].

Table 1: Key Pharmacokinetic Parameters of this compound Across Species

Species Dose (mg/kg) Route Tmax (h) Cmax (μg/mL) Half-life (h) AUC (μg·h/mL) Bioavailability (%)
Mouse 2.5-80 IM 0.25 1.45-27.13 1.36-2.24 - 98.2-109
Goat 2.5 IM 0.87 1.66 - - 105.01
Horse 7.5 IG 1.5 2.41 9.06 20.54 -
Calf 5.0 IM 2.3 2.2 (plasma) 6.9 (plasma) - -
Tissue Distribution Data

This compound demonstrates extensive tissue penetration, with concentrations in various tissues and body fluids frequently exceeding simultaneous plasma concentrations. This favorable distribution profile is attributed to the drug's moderate lipophilicity and low protein binding, allowing efficient diffusion into interstitial fluid and intracellular compartments [3] [5].

Table 2: this compound Tissue Distribution Profiles Across Animal Models

Tissue/Body Fluid Species Peak Concentration Time to Peak (h) Tissue-to-Plasma Ratio
Skin (normal) Dog 3.85-5.43 μg/g 3 0.81-0.96
Skin (pyoderma) Dog 7.80-9.47 μg/g 3 1.40-1.44
Epithelial Lining Fluid Calf 9.3 μg/mL 3 4.23
Alveolar Cells Calf 9.3 μg/mL 4 4.23
Endometrium Horse 0.72 μg/g 1.5 0.30
Peritoneal Fluid Horse 2.15 μg/mL 2 0.89
Synovial Fluid Horse 1.17 μg/mL 4 0.49
Urine Horse 536.67 μg/mL 2 222.68
Cerebrospinal Fluid Horse 0.46 μg/mL 3 0.19

Notably, this compound achieves concentrations in inflamed skin that are approximately twofold higher than in normal skin, as demonstrated in canine pyoderma models [6]. This enhanced penetration into diseased tissue may contribute to its clinical efficacy against bacterial skin infections. In pulmonary tissue, this compound demonstrates exceptional penetration, with epithelial lining fluid and alveolar cell concentrations approximately four times higher than simultaneous plasma concentrations [5]. This distribution profile supports its potential utility in treating respiratory infections.

Distribution Mechanisms and Physicochemical Properties

The extensive tissue distribution of this compound is facilitated by several key physicochemical properties and biological transport mechanisms. As a moderately lipophilic weak base, this compound can diffuse passively through lipid membranes, enabling penetration into intracellular compartments and tissues with limited vascularization [5]. The drug's low protein binding allows a higher proportion of unbound drug available for tissue distribution, while its molecular size and structure facilitate passage through tissue barriers [7].

The following diagram illustrates the major mechanisms and factors influencing this compound's tissue distribution:

G cluster_0 Distribution Processes cluster_1 Influencing Factors cluster_2 Distribution Sites This compound This compound PassiveDiffusion Passive Diffusion This compound->PassiveDiffusion TissueBinding Tissue Binding This compound->TissueBinding Inflammation Enhanced Inflammation Penetration This compound->Inflammation FluidPenetration Body Fluid Penetration This compound->FluidPenetration Skin Skin & Soft Tissue PassiveDiffusion->Skin Lung Pulmonary Tissue PassiveDiffusion->Lung TissueBinding->Skin Inflammation->Skin Higher concentrations in diseased tissue Fluids Body Fluids FluidPenetration->Fluids Urogenital Urogenital System FluidPenetration->Urogenital Physicochemical Physicochemical Properties Physicochemical->PassiveDiffusion Moderate lipophilicity Weak base character Physiological Physiological Factors Physiological->TissueBinding Blood flow Tissue composition Pathological Pathological Conditions Pathological->Inflammation Increased vascular permeability

Mechanisms of Enhanced Tissue Penetration:

  • Passive Diffusion: this compound's moderate lipophilicity enables efficient transcellular movement across biological membranes, facilitating distribution into tissues with limited porosity such as intact skin and blood-tissue barriers [5] [6].

  • Tissue Binding: The drug demonstrates affinity for cellular components, particularly in tissues with high phospholipid content, resulting in tissue accumulation and extended residence time compared to plasma [5].

  • Inflammation-Enhanced Penetration: The increased vascular permeability and altered tissue pH in inflamed environments (e.g., pyoderma, pneumonia) enhance this compound extravasation and retention, explaining the higher concentrations observed in diseased versus healthy tissues [6].

  • Body Fluid Penetration: this compound's low molecular weight and balanced hydrophilicity-lipophilicity enable efficient distribution into various body fluids, including synovial, peritoneal, and cerebrospinal fluids, though concentrations vary based on fluid composition and physiological barriers [3].

Experimental Protocols for Tissue Distribution Studies

Protocol 1: Skin Concentration Determination in Canine Model

Objective: To quantify this compound concentrations in clinically normal skin and compare with concentrations in inflamed skin (pyoderma) following oral administration.

Experimental Animals: Fourteen clinically normal dogs and fourteen dogs with naturally occurring or experimentally induced pyoderma.

Dosing Protocol:

  • Administer this compound orally at 7.5 mg/kg once daily for 5-7 days.
  • Use commercial this compound tablets (Orbax, Schering-Plough Animal Health) [6].

Sample Collection:

  • Collect whole blood samples in heparinized tubes before dosing and at expected Tmax in skin (3 hours post-dose) on day 1 and days 5-7.
  • Obtain skin biopsies (4-6 mm punch) from comparable sites at same timepoints.
  • Immediately process plasma by centrifugation (3,000 × g for 10 minutes at 4°C).
  • Rinse skin biopsies with saline, blot dry, weigh, and store all samples at -80°C until analysis [6].

Analytical Method - HPLC with Fluorescence Detection:

  • Equipment: High-performance liquid chromatography system with fluorescence detector (excitation: 350 nm, emission: 460 nm).
  • Extraction: Homogenize skin tissue in phosphate buffer (pH 7.4), then precipitate proteins with acetonitrile.
  • Chromatography: Use C18 reverse-phase column (250 × 4.6 mm, 5 μm) with mobile phase consisting of acetonitrile:0.1 M citric acid (15:85, v/v), pH 4.0.
  • Flow Rate: 1.0 mL/min.
  • Validation: Demonstrate linearity (r² > 0.99) over concentration range 0.05-10 μg/mL, with precision <15% CV and accuracy 85-115% [6].

Data Analysis:

  • Calculate skin-to-plasma ratio using formula: [Skin] / [Plasma] at each timepoint.
  • Compare concentrations between normal and diseased skin using appropriate statistical tests (e.g., Student's t-test).
  • Report mean ± standard deviation for all measurements [6].
Protocol 2: Pulmonary Penetration in Bovine Model

Objective: To determine this compound distribution into epithelial lining fluid (ELF) and alveolar cells following intramuscular administration.

Experimental Animals: Four healthy Holstein bull calves (approximately 4 weeks old, 48.6 ± 3.6 kg).

Dosing Protocol:

  • Administer single intramuscular dose of this compound (5.0 mg/kg) in the neck.
  • Use commercial formulation (BICTAS Injection-5%, D.S. Pharma Animal Health) [5].

Sample Collection Timeline:

  • Blood: Collect from jugular vein at 0 (pre-dose), 1, 2, 3, 6, 10, and 24 hours post-administration into heparinized tubes.
  • Bronchoalveolar Lavage Fluid (BALF): Collect at 0, 1, 2, 6, and 24 hours from six pulmonary sites (right middle lobe, third and fifth bronchioles of right caudal lobe, second, third and fifth bronchioles of left caudal lobe) [5].

BALF Processing and Analysis:

  • Anesthetize upper airway with 2% lidocaine spray before BALF collection.
  • Instill two 30 mL aliquots of sterile 0.9% normal saline into each lobe and immediately aspirate.
  • Pool samples from same timepoint.
  • Determine total cell count using hemocytometer with trypan blue exclusion.
  • Centrifuge BALF at 400 × g for 5 minutes to separate supernatant (for ELF analysis) and cell pellet (for alveolar cell analysis).
  • Measure urea concentrations in plasma and BALF supernatant using colorimetric assay (Quantichrom Urea Assay Kit) [5].

Concentration Calculations:

  • ELF Concentration: OBXFELF = OBFXBALF × UreaPLASMA / UreaBALF
  • Alveolar Cell Concentration: OBFXAC = ACPELLET / VAC where VAC = 1.28 μL/10⁶ alveolar cells (established bovine value)

Pharmacokinetic Analysis:

  • Analyze concentration-time data using non-compartmental methods.
  • Calculate AUC0-24, Cmax, Tmax, and elimination half-life for plasma, ELF, and alveolar cells.
  • Compare parameters across compartments using statistical tests (e.g., ANOVA with post-hoc testing) [5].
Protocol 3: Multiple Tissue Distribution in Equine Model

Objective: To characterize this compound distribution into various body fluids and tissues following intragastric administration.

Experimental Animals: Six healthy mares.

Dosing Protocol:

  • Administer single intragastric dose of this compound at 7.5 mg/kg body weight [3].

Sample Collection:

  • Blood: Collect serial samples over 24 hours for plasma preparation.
  • Synovial Fluid: Obtain by arthrocentesis at predetermined timepoints.
  • Peritoneal Fluid: Collect by abdominocentesis.
  • Urine: Collect via urinary catheter.
  • Cerebrospinal Fluid: Obtain by atlanto-occipital or lumbosacral puncture.
  • Endometrial Tissue: Obtain biopsies using uterine biopsy punch.
  • Process all samples appropriately and store at -80°C until analysis [3].

Analytical Method:

  • Use validated HPLC method with fluorescence detection similar to Protocol 1.
  • For tissue homogenization: Use tissue-specific buffers (e.g., phosphate buffer for endometrial tissue).
  • For fluid samples: Precipitate proteins with acetonitrile (1:2 ratio) before analysis.
  • Ensure calibration curves cover expected concentration range for each matrix [3].

The following diagram illustrates the workflow for comprehensive tissue distribution studies:

G cluster_0 Study Design Phase cluster_1 Sample Collection & Processing cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting AnimalSelection Animal Model Selection (n=4-14 per group) DosingProtocol Dosing Protocol (2.5-7.5 mg/kg, single/multiple) AnimalSelection->DosingProtocol SampleSchedule Sample Collection Schedule (0, 1, 2, 3, 6, 10, 24 h) DosingProtocol->SampleSchedule BloodCollection Blood Collection (Jugular vein, heparinized tubes) SampleSchedule->BloodCollection TissueCollection Tissue Collection (Skin biopsy, BALF, etc.) SampleSchedule->TissueCollection SampleProcessing Sample Processing (Centrifugation, homogenization) BloodCollection->SampleProcessing TissueCollection->SampleProcessing Storage Storage at -80°C SampleProcessing->Storage HPLC HPLC Analysis (Fluorescence detection) Storage->HPLC ConcentrationCalc Concentration Calculation (Tissue-specific formulas) HPLC->ConcentrationCalc PKAnalysis PK Parameter Calculation (AUC, Cmax, Tmax, t1/2) ConcentrationCalc->PKAnalysis MethodValidation Method Validation (Linearity, precision, accuracy) MethodValidation->HPLC TissueRatios Tissue-to-Plasma Ratios PKAnalysis->TissueRatios StatisticalAnalysis Statistical Analysis (Compare normal vs. diseased) TissueRatios->StatisticalAnalysis FinalReport Study Report Generation StatisticalAnalysis->FinalReport

Research Applications and Clinical Implications

PK/PD Relationship and Efficacy Targets

Recent research utilizing neutropenic murine thigh infection models has established critical PK/PD indices for this compound against Staphylococcus aureus. The AUC24h/MIC ratio has been identified as the strongest predictor of antibacterial efficacy (R² > 0.98), demonstrating superior correlation with bacterial reduction compared to Cmax/MIC or Time > MIC indices [1] [2].

Table 3: PK/PD Targets for this compound Against Staphylococcus aureus

Efficacy Endpoint AUC24h/MIC Target Range (h) Expected Bacterial Reduction
Bacteriostatic 33.78 - 37.79 No net growth
1-log10 Kill 53.30 - 61.56 90% reduction
2-log10 Kill 88.59 - 98.35 99% reduction
3-log10 Kill 179.43 - 217.47 99.9% reduction

These targets provide a rational framework for dosing regimen optimization, particularly considering the steep dose-response relationship observed in murine models. Each twofold increase in drug exposure produced 1- to 2-log10 reductions in bacterial counts, highlighting the importance of achieving adequate exposure levels for maximal efficacy [1] [2].

Clinical Correlation and Dosing Optimization

The tissue distribution data directly supports clinical efficacy across various infection types. The high skin concentrations, particularly in inflamed tissue, correlate with this compound's effectiveness in treating canine pyoderma [6]. Similarly, the exceptional pulmonary penetration, with ELF and alveolar cell concentrations significantly exceeding plasma levels, provides a pharmacological basis for its use in respiratory infections [5].

For dosing regimen optimization, researchers should consider:

  • Infection Site: Dosing requirements may vary based on target tissue penetration characteristics.
  • Pathogen Susceptibility: MIC distributions for target pathogens should be considered relative to achievable tissue concentrations.
  • Species-Specific PK: Variations in absorption and elimination across species necessitate customized dosing regimens.
  • Inflammation Status: Enhanced penetration in inflamed tissues may allow for lower dosing in certain infections.

The established PK/PD targets enable development of species-specific, indication-specific dosing regimens that maximize therapeutic efficacy while minimizing resistance selection pressure [1] [2].

Conclusion

This compound demonstrates favorable tissue penetration characteristics across multiple animal species, with particularly high distribution into skin, pulmonary fluids, and alveolar cells. The enhanced concentrations observed in inflamed tissues and the established PK/PD targets against Staphylococcus aureus provide a scientific basis for its clinical efficacy in skin, soft tissue, and respiratory infections. The experimental protocols detailed in this application note provide robust methodologies for further investigating this compound's distribution profile in various tissues and species. These comprehensive distribution data support the rational development of optimized dosing regimens that maximize clinical efficacy while adhering to antimicrobial stewardship principles in veterinary medicine.

References

Core Methodology for Orbifloxacin Time-Kill Curve Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the fundamental experimental parameters for orbifloxacin time-kill assays based on recent studies.

Aspect Typical Protocol Specifications
Standard Inoculum Approximately 5 × 105 CFU/mL in Mueller-Hinton II Broth (MHB) [1] [2].
Drug Concentration Range 1x to 16x or 32x the MIC of the target bacterial strain [3] [4].
Sampling Time Points 0, 1, 3, 6, 9, 12, and 24 hours post-exposure [1].
Sample Processing Serial 10-fold dilution in saline; spot-plating (25 µL) on Trypticase Soy Agar; viable count after 24h incubation at 37°C [1].
Definition of Bactericidal Activity A ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum [5].
Key this compound PD Property Exhibits concentration-dependent killing [3] [1].

Experimental Workflow

The following diagram illustrates the complete flow of a time-kill curve experiment, from bacterial preparation to data analysis.

workflow Start Bacterial Strain Preparation (Overnight culture in LB broth at 37°C) A Standardize Inoculum (Adjust to ~5x10⁵ CFU/mL in MHB) Start->A B Apply this compound (1x to 32x MIC concentrations) A->B C Incubate with Shaking (37°C, up to 24 hours) B->C D Sample at Time Points (0, 1, 3, 6, 9, 12, 24h) C->D E Serial Dilution & Plating (10-fold dilutions in saline, spot-plating) D->E F Count Viable Bacteria (Incubate plates 24h at 37°C, count CFU) E->F G Data Analysis & Modeling (Plot log₁₀ CFU/mL vs. Time, fit PD models) F->G End Determine Key PD Parameters (Max kill rate, EC₅₀, Bactericidal effect) G->End

Advanced Applications and Synergistic Combinations

Research explores overcoming antibiotic resistance by combining this compound with other compounds.

  • Synergy Testing with Propyl Gallate: A 2022 study demonstrated that combining this compound with the phenolic antioxidant propyl gallate (PG) synergistically enhances its efficacy against E. coli [4] [2].
    • Method: Checkerboard broth microdilution is used to calculate the Fractional Inhibitory Concentration (FIC) Index. An FIC index of ≤0.5 indicates synergy [4] [2].
    • Outcome: This combination reduced the MIC of both drugs by up to 74%, showed strong biofilm eradication, and inhibited bacterial motility [4] [2].

Quantitative Data and PD Modeling

For a deeper investigation, time-kill data can be analyzed with mathematical models to estimate critical pharmacodynamic (PD) parameters.

PD Parameter Definition & Significance Reported Values (from other veterinary FQs)
Maximal Growth Rate (Kgrowthmax) Maximum rate of bacterial population doubling. For S. pseudintermedius, this was 1.41 h-1 (doubling time ~42 mins) [5]. ~1.41 h-1 [5]
Maximal Killing Rate (Emax) The maximum possible kill rate induced by the antibiotic. For other fluoroquinolones against staphylococci, values around 1.8-2.2 h-1 have been reported [5]. ~1.8-2.2 h-1 [5]
Potency (EC50) The antibiotic concentration required to achieve 50% of Emax. Lower values indicate higher potency [5]. Varies by drug & strain [5]
Best PK/PD Index The exposure index most predictive of efficacy. For fluoroquinolones against common pathogens, fAUC24h/MIC is typically the best predictor [3] [5]. fAUC24h/MIC [3] [5]

Key Technical Considerations for Your Research

  • Confirm MIC First: Determine the minimum inhibitory concentration (MIC) for your specific bacterial strains using standard broth microdilution methods before initiating time-kill assays [4] [6].
  • Include Appropriate Controls: Always include a growth control (bacteria without antibiotic) and a sterility control (media only) in every experiment.
  • Model Regrowth: Be aware that regrowth of less susceptible subpopulations may occur after 24 hours. Analyzing this can provide insights into the Mutant Prevention Concentration (MPC) [6].
  • Validate Synergy: When testing combinations, use multiple methods (e.g., FIC index and time-kill assay) to robustly confirm synergistic effects [4] [2].

References

Orbifloxacin solubility challenges in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Stability of Orbifloxacin Crystal Forms

The core of the solubility challenge lies in this compound's solid-state properties. The table below summarizes the key characteristics of its identified crystalline forms [1].

Property Hemihydrate Form Anhydrous Form
Chemical Description Zwitterionic, 1 water molecule per 2 this compound molecules Isomorphous structure with the hemihydrate (no water)
Equilibrium Solubility in Water (25°C) ~1.5 g/L ~1.5 g/L
Equilibrium Solubility in 0.1M HCl 6.30 - 26.23 g/L Slightly higher than the hemihydrate form
Key Stability Issue Forms an isomorphous pair with the anhydrous form, leading to potential variable water content and dosage inconsistency in medicines Can reversibly transform to the hemihydrate form under certain humidity conditions [2]

Strategies to Improve this compound Solubility

To overcome the inherent solubility limitations, researchers have developed successful workarounds, primarily through the creation of new solid forms.

Multicomponent Crystal Forms (Salts)

Recent research has produced new salt forms of this compound that demonstrate improved solubility and resolve the stability issue of variable hydration [2]. The following workflow outlines the general process for preparing these multicomponent crystals:

G Start Start: this compound Hemihydrate Step1 Dissolve in Ethanol/Chloroform Start->Step1 Step2 Add Concentrated Acid (HCl, HNO₃, H₃PO₄) Step1->Step2 Step3 Adjust pH to 1-2 Step2->Step3 Step4 Evaporate at Room Temperature, Protected from Light Step3->Step4 End Obtain Multicomponent Crystal (Salt) Step4->End

The resulting salts offer a more stable and soluble alternative, with the following properties [2]:

Salt Form Chemical Composition Key Improvement
Hydrochloride Monohydrate ORBI+ • Cl- • H₂O Increased solubility and stable, defined monohydrate structure.
Nitrate Monohydrate ORBI+ • NO₃- • H₂O Increased solubility and stable, defined monohydrate structure.
Dihydrogen Phosphate Hemi-cocrystal Salt Monohydrate ORBI+ • H₂PO₄- • H₃PO₄ • 0.5H₂O Increased solubility and stable, defined monohydrate structure.
Formulation with Organic Acids

Another effective method is to formulate this compound with specific organic acids, which can significantly enhance its solubility in water for oral administration [3].

  • Effective Acids: Tartaric acid, malic acid, citric acid, and succinic acid have been identified as particularly effective, with tartaric and malic acid being the most prominent [3].
  • Typical Ratio: The recommended ratio is between 0.1 to 4 parts by weight of organic acid to 1 part by weight of this compound, with an optimal range of 0.8 to 1.2 parts of acid [3].

Frequently Asked Questions (FAQs)

Q1: Why do different pharmacopoeias (Merck Index vs. USP) report conflicting solubility data for this compound? This discrepancy is likely due to the analysis of different solid-state forms (polymorphs). The existence of polymorphism means that different crystal structures of the same drug can have vastly different solubilities, which can lead to this kind of conflicting data [1].

Q2: What is the main stability concern with the original this compound hemihydrate? The hemihydrate and anhydrous forms are isomorphous. This means their crystal structures are very similar and can interchange based on environmental humidity, leading to inconsistent water content in the drug powder. This variability can cause significant dosage inconsistency in final medicines [2] [1].

Q3: Are the new multicomponent crystal forms stable? Yes, the hydrochloride, nitrate, and phosphate salt forms are all stable monohydrates. Unlike the original hemihydrate, they have a fixed and defined water content, which eliminates the problem of variable hydration and ensures dosage consistency [2].

References

Orbifloxacin Stability: Key Factors & Storage Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core stability factors and recommended storage conditions for Orbifloxacin based on scientific literature.

Factor Description & Impact Recommended Storage & Handling
Light Exposure can cause photosensitivity and degradation [1] [2]. Store in a tightly sealed container, protected from light [2].
Moisture Exists in a hemihydrate form; solid-state transformation between hydrate and anhydrous forms can affect solubility and stability [3]. Protect from moisture. Store in a dry environment at room temperature [2].
Solubility & Form The official compendia report differing solubilities, likely due to polymorphism (existence of multiple crystal forms) [3]. Be aware that different solid forms (e.g., hemihydrate vs. anhydrous) may have different physicochemical properties [3].
Metal Ions Can form chelates with metal ions like aluminum, calcium, or iron, which may reduce oral absorption and efficacy [2]. Do not mix with vehicles or excipients containing these metals [2].

Experimental Protocols for Stability Assessment

You can use the following experimental methodologies to monitor and troubleshoot this compound stability in your laboratory.

UV Spectrophotometric Assay for this compound

A validated UV spectrophotometric method can be used for the quantitative analysis of this compound in formulations and for dissolution studies [4].

  • Principle: this compound can be directly quantified using UV absorbance at a specific wavelength.
  • Procedure:
    • Preparation: Dissolve this compound in 0.5 M Hydrochloric Acid (HCl) as the solvent.
    • Measurement: Measure the UV absorbance at 290 nm.
    • Calibration: The method has been validated for a linearity range of 1.0 - 6.0 μg/mL [4].
  • Application: This method is suitable for routine assays and can help determine the concentration of this compound in a solution, which is useful for detecting degradation or changes in solubility over time.
Characterization of Solid-State Forms

Understanding the solid form of your this compound API is critical, as different polymorphs or hydrates can have different stabilities and solubilities [3].

  • Principle: Use analytical techniques to identify and characterize the crystalline form of this compound.
  • Procedure & Techniques:
    • Thermal Analysis (TG/DTA): Used to characterize the hemihydrate form and can show the transformation to the anhydrous form upon heating [3].
    • Powder X-Ray Diffraction (PXRD): This technique provides a fingerprint of the crystal structure and is a primary tool for detecting polymorphism [3].
    • Single-Crystal X-Ray Diffraction (SCXRD): The definitive method for determining the crystal and molecular structure. It has revealed that this compound crystallizes as a zwitterion (an ion with both positive and negative charges) in a hemihydrate form [3].

The following diagram illustrates the experimental workflow for characterizing this compound stability and solid forms:

Start Start: this compound Sample Storage Controlled Storage (Protect from Light/Moisture) Start->Storage Analysis Stability Assessment Storage->Analysis UV UV Spectrophotometry (Absorbance at 290 nm in 0.5M HCl) Analysis->UV Thermal Thermal Analysis (TG/DTA) Analysis->Thermal PXRD Powder X-Ray Diffraction (PXRD) Analysis->PXRD SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Analysis->SCXRD Result Result: Identify Solid Form and Stability Profile UV->Result Thermal->Result PXRD->Result SCXRD->Result

Frequently Asked Questions (FAQs)

Q1: Why are there major discrepancies in the reported solubility of this compound in different pharmacopeias? The U.S. and British Pharmacopoeias note that this compound is "very slightly soluble in water," while the Merck Index reports it is "freely soluble" [3]. This is a classic indicator of polymorphism. The material used in different studies likely consisted of different solid forms (e.g., hemihydrate vs. anhydrous), which have distinct intermolecular interactions and thus, different solubilities [3].

Q2: What is the risk of mixing this compound with liquid vehicles for dosing? this compound has been shown to be stable in various syrups and flavoring vehicles for at least 7 days at room temperature [2]. However, a critical risk is chelation. You must avoid vehicles that contain aluminum, calcium, or iron ions, as they can bind to this compound and significantly reduce its oral absorption and effectiveness [2].

Q3: My this compound powder is clumping. What could be the cause? Clumping is a strong indicator of moisture uptake. This compound can exist in a hemihydrate form, and the crystal structure can absorb water from a humid environment [3]. This solid-state change can alter the powder's physical properties and potentially its solubility. Ensure the material is stored in a tightly sealed, moisture-proof container.

References

troubleshooting Orbifloxacin analytical method interference

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What are common causes of retention time shifts in my Orbifloxacin HPLC method? A: Retention time shifts can be caused by various factors. A consistent shift for all peaks often points to instrument issues like flow rate changes, leaks, or faulty pump parts. Shifts that affect peaks differently are often "chemical" in nature, stemming from mobile phase preparation errors, column contamination, or temperature fluctuations [1] [2].

  • Q: How can I improve the solubility of this compound for dissolution studies? A: this compound has very low solubility in water. Patent literature indicates that formulating it with specific organic acids, such as tartaric acid, malic acid, citric acid, or succinic acid, can significantly enhance its water solubility. A typical range is 0.1 to 4 parts by weight of organic acid to 1 part by weight of this compound [3].

  • Q: My this compound peaks are broad or tailing. What should I check? A: Poor peak shape can result from column damage or contamination, often visible as an increase in backpressure. Replacing the guard cartridge or flushing the column can help. It can also be caused by a sample solvent that is stronger than the mobile phase or by injecting too large a sample volume [1].

  • Q: Are there alternative analytical methods for this compound besides HPLC? A: Yes, validated UV spectrophotometric and microbiological agar diffusion methods are available for the determination of this compound in pharmaceutical formulations [4] [5].

Troubleshooting Guides

Diagnosing HPLC Retention Time Shifts

A logical approach to diagnosing retention time shifts starts with identifying the pattern of the shift. The following flowchart can help you systematically identify the root cause.

RT_Shift_Troubleshooting Start HPLC Retention Time Shift Pattern What is the shift pattern? Start->Pattern AllPeaksSame Are all peaks shifted by the same amount? Pattern->AllPeaksSame  All peaks shifted Chemical Likely Chemical/Column Issue Pattern->Chemical  Only some peaks shifted Hardware Likely Hardware/Flow Issue AllPeaksSame->Hardware Yes AllPeaksSame->Chemical No CheckFlow Check for: • Flow rate accuracy • System leaks • Worn pump seals • Faulty check valves Hardware->CheckFlow CheckChem Check for: • Mobile phase prep error • Column temperature change • Column contamination/damage • Guard cartridge saturation Chemical->CheckChem

Resolving Specific this compound Analytical Issues

The table below outlines common problems specific to this compound analysis and their respective solutions.

Problem Possible Cause Recommended Solution
Low or erratic dissolution results Poor aqueous solubility of this compound [3] Use organic acid (e.g., tartaric acid) in formulation to enhance solubility [3].
Interference in detection Sample matrix components Perform additional sample clean-up or extraction [1]. Verify method specificity using a placebo sample.
Retention time shift for this compound only Sample solvent stronger than mobile phase [1] Prepare sample in a solvent that matches the initial mobile phase composition [1].
Noisy baseline or ghost peaks Buildup of sample matrix on the column [1] Flush and clean the column according to the manufacturer's instructions. Use or replace the guard cartridge [1].

Detailed Experimental Protocols

UV Spectrophotometric Method for this compound Assay

This method provides a simple and cost-effective alternative for quantifying this compound in pharmaceutical formulations [4].

  • Principle: this compound can be directly quantified in solution using UV light absorption at its maximum wavelength.
  • Instrument: UV-Vis Spectrophotometer.
  • Conditions:
    • Wavelength: 290 nm.
    • Solvent: 0.5 M Hydrochloric Acid (HCl).
    • Linearity Range: 1.0 - 6.0 μg/mL.
  • Procedure:
    • Standard Solution: Accurately weigh and dissolve this compound working standard in 0.5 M HCl to obtain a stock solution within the linearity range. Prepare serial dilutions as needed.
    • Sample Solution: Powder tablets and dissolve an equivalent amount of this compound in 0.5 M HCl. Filter if necessary.
    • Measurement: Measure the absorbance of standard and sample solutions against a 0.5 M HCl blank.
    • Calculation: Calculate the this compound concentration in the sample by comparing its absorbance to the standard calibration curve.
  • Validation: The method has been validated for accuracy, precision, and specificity, making it suitable for routine quality control and dissolution studies [4].
Microbiological Agar Diffusion Assay

This bioassay is useful for determining the potency of this compound in pharmaceutical preparations [5].

  • Principle: The inhibition of microbial growth around a sample-containing zone is proportional to the antibiotic concentration.
  • Test Organism: Staphylococcus aureus ATCC 25923.
  • Procedure:
    • Inoculum Preparation: Prepare a standardized suspension of the test organism.
    • Agar Plates: Inoculate a suitable agar medium (e.g., Mueller Hinton Agar) with the test organism.
    • Standards and Samples: Prepare standard solutions of this compound in the range of 16.0 - 64.0 μg/mL. Prepare the sample solution to fit within this range.
    • Diffusion: Add solutions to wells or cylinders on the inoculated agar plate and incubate at 37°C for 18-24 hours.
    • Measurement: Measure the diameters of the inhibition zones.
    • Calculation: Plot a standard curve of zone diameter against the logarithm of concentration and determine the sample potency.
  • Validation: The method has shown good linearity (r = 0.9992), precision, and accuracy [5].

References

improving Orbifloxacin tissue penetration strategies

Author: Smolecule Technical Support Team. Date: February 2026

Orbifloxacin PK/PD Targets & Efficacy

Understanding the PK/PD targets is crucial for designing effective dosing regimens. The table below summarizes the key efficacy targets for this compound against Staphylococcus aureus, as determined in a neutropenic murine thigh infection model [1].

Level of Bacterial Kill Required AUC₂₄h/MIC Target (h)
Bacteriostatic (stasis) 33.78 – 37.79
1-log₁₀ Kill 53.30 – 61.56
2-log₁₀ Kill 88.59 – 98.35
3-log₁₀ Kill 179.43 – 217.47

From this research, the Area Under the Concentration-time curve over 24 hours to the Minimum Inhibitory Concentration ratio (AUC₂₄h/MIC) was identified as the strongest PK/PD index predicting this compound's antibacterial efficacy (R² >0.98) [1]. The study also found that this compound exhibits a concentration-dependent killing effect and has a short post-antibiotic effect (PAE) but a longer post-antibiotic sub-MIC effect (PA-SME) against S. aureus [1].

This compound Tissue Distribution Kinetics

The penetration and persistence of this compound in tissues are vital for predicting its efficacy at infection sites. The following table shows the disposition kinetics in crucian carp after a single intramuscular (IM) dose of 7.5 mg/kg, which demonstrates its distribution profile [2].

Tissue Peak Concentration (Cₘₐₓ, μg/g) Time to Peak (Tₘₐₓ, h) Area Under Curve (AUC₀−∞, h·μg/g) Elimination Half-Life (T₁/₂, h)
Kidney 5.68 ± 0.03 2 79.22 18.41
Muscle 5.51 ± 0.01 4 129.02 18.77
Liver 4.84 ± 0.20 2 94.72 19.11
Skin 4.27 ± 0.08 4 118.65 18.17

This data indicates that this compound is well distributed and penetrates all major tissues, with the highest concentration observed in the kidney. A key characteristic is its relatively slow elimination from tissues, as seen by the long half-lives across all tissues [2]. This slow elimination can be advantageous for maintaining effective drug levels at the site of infection.

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used in this compound research.

Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bactericidal activity [1].

  • Preparation: Inoculate a bacterial suspension (e.g., S. aureus at ~10⁶ CFU/mL) into flasks containing this compound at concentrations ranging from 0.5x to 16x MIC. Include a drug-free growth control.
  • Incubation & Sampling: Incubate the flasks at 35±2°C. Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, and 24 hours).
  • Quantification: Serially dilute each sample in sterile saline and plate on Mueller-Hinton agar. Count the colony-forming units (CFU) after 18-24 hours of incubation.
  • Analysis: Plot the mean log₁₀ CFU/mL versus time for each concentration. The results typically show concentration-dependent killing, with higher concentrations leading to a faster and greater reduction in bacterial count [1].
In Vivo PK/PD Profiling (Murine Thigh Infection Model)

This model is a standard for evaluating antibiotic efficacy in vivo [1].

  • Infection: Render mice neutropenic via cyclophosphamide. Inoculate the thighs of the mice with a standardized inoculum of the target pathogen (e.g., ~10⁶ CFU of S. aureus per thigh).
  • Dosing: At the onset of infection, administer this compound over a range of doses (e.g., from sub-therapeutic to supra-therapeutic) to different groups of mice. Multiple dosing routes (IV, IM) can be used.
  • Sample Collection:
    • PK Sampling: Collect blood plasma samples at various time points post-dose from a dedicated group of mice.
    • Efficacy Endpoint: At a fixed time (e.g., 24 hours), euthanize the mice, excise the thighs, and homogenize them. Plate the homogenates for bacterial count determination.
  • Data Analysis:
    • Use a validated method (e.g., HPLC with fluorescence detection) to determine this compound concentrations in plasma.
    • Analyze the plasma concentration-time data with non-compartmental methods to determine PK parameters (AUC, Cₘₐₓ, T₁/₂).
    • Integrate the PK data with the PD effect (change in log₁₀ CFU/thigh) and the MIC for the infecting strain to establish the PK/PD index (AUC/MIC) linked to efficacy [1].

The relationship between the PK/PD index and the effect can be visualized as follows:

Start Dose Administration PK PK Analysis (Measure Plasma Concentration) Start->PK PD PD Analysis (Measure Bacterial Kill in Tissue) Start->PD Integration Data Integration PK->Integration PD->Integration Index Identify Predictive PK/PD Index (e.g., AUC/MIC) Integration->Index

Troubleshooting Common Experimental Issues

Here are solutions to some specific problems researchers might face.

Problem: High variability in tissue drug concentration measurements.

  • Solution: Ensure proper tissue homogenization. Use an internal standard during sample processing to correct for recovery variations. For this compound, samples with concentrations above the upper limit of quantification should be appropriately diluted with acetonitrile before analysis [1].

Problem: Inconsistent bacterial kill curves, showing lack of effect.

  • Solution: Verify the stability of the drug in the culture medium over the experiment's duration. Confirm the MIC of the bacterial strain immediately before the experiment, as the killing effect is highly concentration-dependent relative to the MIC [1].

Problem: Low oral bioavailability in a pre-clinical model.

  • Solution: Investigate potential efflux by transporters like P-glycoprotein (P-gp). While specific data for this compound is limited, other fluoroquinolones are known substrates for efflux transporters, which can limit their absorption [3] [4]. Consider using a specific transporter inhibitor in a control experiment to assess its impact.

Key Considerations for Research

When working with this compound, keep these broader mechanisms in mind:

  • Species Variability: Pharmacokinetic parameters can differ significantly between species. Always consult species-specific PK data when designing studies [5] [6].
  • Influence of Efflux Transporters: Be aware that efflux transporters like P-gp at biological barriers (e.g., intestine, blood-brain barrier, kidneys) can actively remove drugs from cells and affect their distribution [7] [4]. This is a key factor to consider when tissue penetration is lower than expected.

References

solving Orbifloxacin compatibility issues with excipients

Author: Smolecule Technical Support Team. Date: February 2026

Orbifloxacin Fundamental Properties

Understanding the intrinsic properties of this compound is the first step in anticipating compatibility issues. The key findings are summarized below.

Property Description Significance for Compatibility
Chemical Structure Quinoline carboxylic acid; Fluoroquinolone antibiotic [1] Contains multiple sites for potential molecular interactions (e.g., hydrogen bonding).
Solid-State Forms Exists as a hemihydrate and an anhydrous form [2] Different forms can have different solubilities and physical stability, which may lead to inconsistent performance if not controlled [2].
Solubility Discrepancy Reported as both "freely soluble" and "very slightly soluble" in water [2] This controversy is attributed to the analysis of different polymorphic forms, highlighting the critical impact of solid form selection on formulation development [2].
Zwitterionic Nature Molecule carries both positive and negative charges in its crystalline state (hemihydrate) [2] Can lead to pH-dependent solubility and potential ionic interactions with charged excipients.

General Drug-Excipient Compatibility Assessment

For any new formulation, a systematic compatibility study is essential. The following workflow outlines a standard protocol for assessing drug-excipient compatibility, which can be applied to this compound.

cluster_analysis Analysis Methods Start Start: Drug-Excipient Compatibility Study Prep Prepare Binary Mixtures (Drug + Individual Excipient) Start->Prep Stress Stress Storage (40°C ± 2°C / 75% RH ± 5%) Prep->Stress Analyze Post-Storage Analysis Stress->Analyze Comp Compatible Analyze->Comp Incomp Incompatible Analyze->Incomp A1 Visual Inspection (Color, Caking) Analyze->A1 A2 Chromatography (HPLC-UV) (Assay, Purity) Analyze->A2 A3 Thermal Analysis (DSC) (Peak Shift/Disappearance) Analyze->A3 A4 Vibrational Spectroscopy (FTIR) (New Functional Groups) Analyze->A4 A5 X-ray Diffraction (XRD) (Crystallinity Change) Analyze->A5

The methodology visualized above can be broken down into the following steps, which are considered a standard best practice in pre-formulation studies [3] [4]:

  • Preparation of Binary Mixtures: Intimately mix this compound with each excipient under consideration, typically in a 1:1 mass ratio. Pure samples of the drug and each excipient should be kept as controls.
  • Stress Conditions under High Temperature and Humidity: Store the mixtures and controls in stability chambers at 40°C ± 2°C and 75% ± 5% relative humidity for a period of 1 to 3 months [3]. This accelerates potential interactions.
  • Post-Storage Analysis: Compare the stressed mixtures with the initial controls and pure components using a suite of analytical techniques [3]:
    • Visual Inspection: Look for changes in color, odor, or physical form.
    • Chromatography (HPLC-UV): Monitor for a decrease in drug content or the appearance of new degradation peaks.
    • Thermal Analysis (DSC): Look for shifts, disappearance of melting points, or changes in thermal events.
    • Vibrational Spectroscopy (FTIR): Detect the formation of new functional groups indicative of chemical reactions.
    • X-ray Diffraction (XRD): Identify changes in the crystalline state of the drug, such as amorphization or polymorphic transformation.

Potential Compatibility Challenges & Solutions

While direct data on this compound is limited, knowledge from related fluoroquinolones and general principles can guide risk assessment.

Issue & Mechanism Signs of Incompatibility Mitigation Strategies
Maillard Reaction: Primary/secondary amine drugs can react with reducing sugars (e.g., lactose monohydrate) [5]. Brown discoloration, new peaks in HPLC, mass spec evidence of adducts [5]. Use non-reducing sugars (e.g., D-mannitol) or other fillers like microcrystalline cellulose [5].
Salt Formation / Complexation: Zwitterionic or ionic drugs can interact with oppositely charged polymers or ingredients [5]. Changes in dissolution rate, unexpected precipitation, altered XRD patterns. Avoid incompatible ionic partners; use neutral polymers. Conduct pre-formulation solubility and interaction studies.
Metal Ion Catalysis: Divalent cations (Mg²⁺, Ca²⁺) can chelate with fluoroquinolones [6]. Reduced solubility, formation of insoluble precipitates, loss of potency. Avoid stearate lubricants (e.g., Mg, Ca stearate); use alternatives like sodium stearyl fumarate [7].
Polymorphic Transformation: Uncontrolled processing or hydration can change the solid form [2]. Shifts in melting point (DSC), different XRD patterns, altered solubility and bioavailability [2]. Control manufacturing environment (temp, humidity); fully characterize the desired starting polymorph.

Formulation Strategies for Challenging APIs

If compatibility issues arise, several formulation strategies can be employed to overcome them:

  • Taste Masking: For palatable oral formulations, consider polymer coating, inclusion complexation with cyclodextrins, or gelatin/liposome encapsulation [8].
  • Bioavailability Enhancement: For poorly soluble drugs, techniques like forming solid dispersions with polymers like Soluplus, or creating Self-Emulsifying Drug Delivery Systems (SEDDS) with functional lipids can be highly effective [7].
  • Direct Compression: Co-processed excipients are available that allow high-speed tableting of even oily lipid-based formulations, combining enhanced bioavailability with manufacturing economy [7].

Frequently Asked Questions

Q: What is the most critical first step when facing an this compound compatibility issue? A: The first step is to fully characterize and control the solid-state form (polymorph) of your starting API. The significant solubility discrepancies in the literature are attributed to different polymorphs, making this the most likely source of variability [2].

Q: Are there any excipients known to be safe for use with fluoroquinolones? A: While not specific to this compound, a compatibility study on Moxifloxacin (a related fluoroquinolone) found it to be compatible with a range of polymers and surfactants commonly used in nanopharmaceuticals, including PVP, PVA, and poloxamers, after 90 days under stress conditions [3] [4]. This provides a good starting point for investigation.

Q: How can we improve the flow and homogeneity of a low-dose this compound DPI formulation? A: For dry powder inhalers, surface interactions can cause poor homogeneity. A mitigating technique is dry particle coating, using 1% w/w of glidants like Aerosil R972 (hydrophobic silica) or Magnesium Stearate. This coats the API and excipient, reducing cohesion and improving flow and blend uniformity [5].

References

methods to extend Orbifloxacin shelf life and stability

Author: Smolecule Technical Support Team. Date: February 2026

The Critical Role of Solid-State Forms

A primary stability concern for Orbifloxacin (ORBI) is its existence in multiple solid forms, a phenomenon known as polymorphism [1]. Different solid forms of the same API can have different physicochemical properties, including solubility and physical stability [1].

Researchers have identified and characterized two primary crystalline forms of this compound, as summarized in the table below [1].

Solid Form Chemical Description Key Stability Notes
Hemihydrate Zwitterionic molecule with 0.5 water molecules per ORBI molecule Original form obtained from standard crystallization; stability linked to hydration state
Anhydrous ORBI molecule with no water of crystallization Obtained by dehydrating the hemihydrate form (e.g., via heating); isomorphic to the hemihydrate

The equilibrium solubility of these two forms was tested across a physiological pH range (~1 to 7.5). The study concluded that no significant difference in equilibrium solubility was found between the hemihydrate and anhydrous forms. This is attributed to their isomorphous crystal structures, meaning their unit cells and space group symmetry are very similar, leading to comparable energy and solubility [1].

However, the presence of water in the hemihydrate form and the potential for solid-state phase transformation during processing or storage remain critical factors to control for ensuring shelf life [1].

Experimental Characterization Protocols

To monitor and control this compound stability, a robust characterization of the solid form is essential. Below is a detailed methodology for identifying and distinguishing its polymorphs, followed by a workflow of the process.

G start This compound Powder Sample scxrd Single-Crystal X-ray Diffraction (SCXRD) start->scxrd For structure solution pxrd Powder X-ray Diffraction (PXRD) start->pxrd thermal Thermal Analysis (TG/DTA) start->thermal ftir Infrared Spectroscopy (FTIR-ATR) start->ftir result Confirm Solid Form Identity scxrd->result Definitive proof of structure pxrd->result thermal->result ftir->result

Objective: To unequivocally identify and characterize the solid form of this compound API or formulation.

Materials:

  • This compound sample (API or extracted from formulation).
  • Single-crystal X-ray Diffractometer (SCXRD).
  • Powder X-ray Diffractometer (PXRD).
  • Thermal Gravimetric/Differential Thermal Analyzer (TG/DTA).
  • Fourier-Transform Infrared Spectrometer with Attenuated Total Reflectance (FTIR-ATR).

Methodology [1]:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining crystal structure.

    • Grow a high-quality single crystal of this compound from a suitable solvent.
    • Mount the crystal and collect diffraction data.
    • Solve and refine the structure to determine the unit cell parameters, space group, and atomic coordinates. This confirms whether the structure is zwitterionic and if water molecules are present.
  • Powder X-ray Diffraction (PXRD): Used as a fingerprint for rapid identification and to check for phase purity.

    • Gently grind a small amount of the powder sample to ensure a random orientation.
    • Load the powder into a sample holder and run the PXRD analysis.
    • Compare the resulting diffraction pattern (peak positions and intensities) to the reference pattern simulated from the SCXRD data to identify the form.
  • Thermal Analysis (TG/DTA): Used to detect and quantify weight loss due to events like dehydration.

    • Place a few milligrams of the sample in a TG/DTA pan.
    • Heat the sample at a constant rate (e.g., 10°C/min) over a relevant temperature range (e.g., 25°C to 300°C).
    • The Thermogravimetric (TG) curve will show a mass loss corresponding to the release of water from the hemihydrate form. The Differential Thermal Analysis (DTA) curve will show an endothermic peak at the dehydration event.
  • Infrared Spectroscopy (FTIR-ATR): Probes molecular vibrations and interactions, which can differ between polymorphs.

    • Place the powder sample directly onto the ATR crystal.
    • Apply pressure to ensure good contact and collect the spectrum.
    • Compare the spectra of different batches, paying attention to shifts in the carboxylate (COO⁻) and amine (NH₂⁺) stretches, which are indicative of the zwitterionic nature and crystal packing.

Frequently Asked Questions

Q1: Why are there conflicting reports on this compound's solubility in water? A1: This discrepancy is directly linked to polymorphism [1]. Early sources like the Merck Index described it as "freely soluble," while pharmacopoeias (British/USP) list it as "very slightly soluble" [1]. These analyses were likely performed on different polymorphic or hydrated forms without prior characterization. Controlling the solid form is essential for obtaining consistent solubility data.

Q2: How can we prevent solid-form transformation during manufacturing? A2: While specific data for this compound is limited, general principles apply:

  • Control Humidity: The hemihydrate form can lose or gain water. Processing and storage should be conducted in environments with tightly controlled relative humidity to prevent dehydration or rehydration [1].
  • Monitor Stress-Induced Changes: Unit operations like milling, grinding, or compression can generate heat and mechanical energy, potentially inducing a solid-state transformation. Use PXRD to check the solid form after such processing steps.
  • Solvent Selection: The choice of solvent for wet granulation or coating can lead to the formation of solvates or facilitate transformation to a more stable form. Screen the API with all processing solvents.

Q3: What is the most critical stability-indicating test for this compound? A3: Powder X-ray Diffraction (PXRD) is likely the most critical test for monitoring physical stability. Any change in the solid form, such as a transition between the anhydrous and hemihydrate forms, will be immediately apparent as a change in the diffraction pattern [1]. This should be used in conjunction with standard chemical stability tests like HPLC to monitor for degradation.

Key Stability Insights and Troubleshooting

Based on the available research, here are the core concepts for managing this compound stability:

  • Solid Form is Paramount: The primary stability challenge is physical (polymorphic transformation) rather than just chemical degradation [1].
  • Hydration State Control: The hemihydrate anhydrous transformation is a key risk. Stability protocols must include specifications for storage and packaging relative humidity to control this [1].
  • Consistent Sourcing and Characterization: Ensure your API supplier provides a consistent solid form. Always characterize every new batch of API using PXRD against a known reference standard before use in development or manufacturing [1].

References

Orbifloxacin vs enrofloxacin efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Pharmacokinetics Comparison

Parameter Orbifloxacin Enrofloxacin Comparative Conclusion
Common Dosage (Dogs) 2.5 - 7.5 mg/kg, q24h [1] [2] 5 - 20 mg/kg, q24h [1] Dosages are weight-dependent; Enrofloxacin has a wider dosage range [1].
Average Peak Serum Concentration (Dogs) 1.37 µg/mL [3] 1.41 µg/mL [3] Achieved with single oral admin. of 2.5 mg/kg (this compound) & 5.0 mg/kg (Enrofloxacin) [3].
Terminal Half-Life (Dogs) 7.1 hours [3] 4.1 hours [3] This compound has a longer half-life [3].
Area Under Curve (AUC0-24) ~13 µg × h/mL [3] 8.7 µg × h/mL [3] Similar AUC for Marbofloxacin & this compound; higher than Enrofloxacin & Difloxacin at studied doses [3].
Pharmacodynamic Predictors (Cmax/MIC & AUC/MIC) Lower indices [1] Superior indices [3] [1] Enrofloxacin, Marbofloxacin, and Ciprofloxacin more consistently reach efficacy targets, especially at high doses [1].
Post-Antibiotic Effect (PAE) vs. *E. coli* Mean: 0.29 h [4] Mean: 0.32 h [4] Not significantly different [4].
Post-Antibiotic Effect (PAE) vs. *P. aeruginosa* Mean: 0.37 h [4] Mean: 0.87 h [4] Significantly shorter for this compound [4].
Clinical Efficacy (Pyoderma) 95.6% excellent response [5] Documented efficacy [5] Both are effective; specific comparative rates not available in results.
In Vitro Activity (Veterinary Respiratory Pathogens) Similar MIC50/MIC90 to Enrofloxacin [6] Similar MIC50/MIC90 to this compound [6] Similar activity against P. multocida, M. haemolytica, A. pleuropneumoniae [6].

Experimental Protocol Overview

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies from the cited literature.

  • Study Design: Independent crossover studies in Beagle dogs [3].

  • Formulation: Commercial tablet formulations administered as a single oral dose [3].

  • Dosage: 5.0 mg/kg for Enrofloxacin and Difloxacin; 2.5 mg/kg for this compound; 2.0 mg/kg for Marbofloxacin [3].

  • Analysis: Serum concentration analysis using an agar diffusion assay. Pharmacokinetic parameters calculated using noncompartmental methods [3].

  • Objective: To compare the percent resistance and pharmacodynamic/pharmacokinetic (PK/PD) indices of efficacy for five fluoroquinolones [1].

  • Bacterial Isolates: Pathogens isolated from dogs and cats [1].

  • Methodology:

    • MIC Determination: Minimum Inhibitory Concentrations (MICs) were determined using microtube dilution procedures [1].
    • PK/PD Index Calculation: Two key indices were calculated for each drug and organism: Cmax/MIC and AUC/MIC [1].
    • Dosing Simulation: Indices were calculated prospectively for each fluoroquinolone at both low and high doses (e.g., Enrofloxacin at 5 and 20 mg/kg; this compound at 2.5 and 7.5 mg/kg) [1].
  • Principle: Measures the length of time bacterial growth is suppressed after brief antibiotic exposure [4].

  • Workflow:

PAE_Workflow Start Grow bacteria to logarithmic phase A 1-hour exposure to antibiotic (e.g., 2x MIC) Start->A B Remove antibiotic via centrifugation A->B C Resuspend in fresh, drug-free media B->C D Incubate and monitor bacterial growth (viable count hourly) C->D E Calculate PAE: PAE = T - C D->E

  • Key Parameters: Organisms were exposed to antibiotics at twice the MIC for one hour. Growth was monitored by performing viable counts hourly. The PAE was calculated as the difference in time for the antibiotic-exposed culture (T) and the control culture (C) to increase by 1 log10 unit after drug removal [4].

Key Comparative Insights

  • Efficacy Predictors: Pharmacodynamic analysis indicates that Enrofloxacin consistently achieves higher efficacy predictor indices (Cmax/MIC and AUC/MIC) compared to this compound, particularly at higher doses. This suggests a potentially greater predicted clinical efficacy for Enrofloxacin against a range of pathogens [3] [1].
  • Spectrum of Activity: Both drugs show similar in vitro susceptibility profiles against common veterinary respiratory pathogens like Pasteurella multocida and Mannheimia haemolytica [6].
  • Considerations for Use: The choice between them may depend on the specific pathogen. For instance, Enrofloxacin demonstrated a significantly longer Post-Antibiotic Effect against Pseudomonas aeruginosa [4].

References

Orbifloxacin vs marbofloxacin pharmacokinetic parameters

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for orbifloxacin and marbofloxacin from various animal studies. Please note that these values are species-specific and for research reference.

Parameter This compound (Findings from various species) Marbofloxacin (Findings from various species)
Common Dosage 2.5 - 5.0 mg/kg [1] [2] 2.0 - 5.0 mg/kg [1] [3] [4]

| Half-Life (t₁/₂) | Dogs: ~4.23 h (IV), ~3.95 h (IM) [2] Mice: ~1.09-2.08 h (IV) [5] [6] | Dogs: ~9.1 h (oral) [1] Goats (POP-PK): ~5.62 h (IV) [4] | | Volume of Distribution (Vd) | Dogs: 1.61 L/kg [2] Mice: 1.67-4.18 L/kg [5] [6] | Goats (POP-PK): 1.35 L/kg [4] | | Clearance (CL) | Dogs: 0.31 L/h/kg [2] | Goats (POP-PK): 0.18 L/h/kg [4] | | Bioavailability (F) | ~100% (IM, Dogs) [2] 98.2-109% (IM, Mice) [5] [6] | ~72.7% (oral, Chickens); reduced to 37.0% with NAC co-administration [7] | | AUC (Area Under the Curve) | Dogs (2.5 mg/kg oral): AUC₀–₂₄ ~13 μg×h/mL [1] | Dogs (2 mg/kg oral): AUC₀–₂₄ ~13 μg×h/mL [1] | | Cₘₐₓ (Peak Serum Concentration) | Dogs (2.5 mg/kg oral): ~1.37 μg/mL [1] | Dogs (2 mg/kg oral): ~1.47 μg/mL [1] | | Key PK/PD Index & Targets | AUC₂₄ₕ/MIC is a strong predictor of efficacy [5] [6]. Targets against S. aureus in a murine model: • Bacteriostatic: 33.78–37.79 h • 1-log kill: 53.30–61.56 h • 2-log kill: 88.59–98.35 h [5] [6] | fAUC/MIC is the critical index. Typical targets: • Gram-positive: 30-55 [4] • Gram-negative: 100-125 [4] For E. coli in pigs (ileum content): • Bacteriostatic: 16.26 h • Bactericidal: 23.54 h [3] | | Protein Binding | Information not explicitly available in search results | Low in chickens [7] |

Experimental Protocols and Methodologies

The data in the table above are derived from standardized experimental models. Here is a summary of the key methodologies.

Pharmacokinetic (PK) Study Design
  • Typical Protocol: Most studies use a crossover design where animals receive a single dose of the antibiotic intravenously (IV) and via another route (oral, intramuscular/IM, subcutaneous/SC) with a sufficient "wash-out" period between administrations [2].
  • Sample Collection: Serial blood samples are collected at predetermined times after administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) [2].
  • Analysis: Drug concentrations in plasma or serum are typically quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or tandem mass spectrometry (LC-MS/MS) detection [2] [7]. Data are analyzed using non-compartmental or compartmental methods with specialized software.
Pharmacodynamic (PD) and PK/PD Integration
  • In Vitro Susceptibility: The Minimum Inhibitory Concentration (MIC) is determined using standard broth microdilution methods according to organizations like the Clinical and Laboratory Standards Institute (CLSI) [5] [3].
  • Neutropenic Murine Thigh Infection Model: This is a gold-standard model for evaluating PK/PD relationships in vivo [5] [6].
    • Immunosuppression: Mice are rendered neutropenic with cyclophosphamide.
    • Infection: Thighs are inoculated with a specific bacterial load (e.g., ~10⁶ CFU).
    • Dosing: Mice are treated with various antibiotic dosing regimens.
    • Assessment: Bacterial counts in the thighs are enumerated after 24 hours.
  • PK/PD Modeling: The bacterial burden is linked to PK exposure (e.g., AUC₂₄ₕ/MIC) using an inhibitory sigmoid Eₘₐₓ model to determine the exposure targets for different levels of antibacterial effect [5] [3].
  • Monte Carlo Simulations: Used to predict the probability that a given dosage regimen will achieve a predefined PK/PD target in a population, aiding in dose optimization [4].

The workflow for determining PK/PD targets and predicting clinical efficacy is summarized in the following diagram:

Start Start: PK/PD Analysis PK Pharmacokinetic (PK) Study Start->PK PD Pharmacodynamic (PD) Study Start->PD Integration PK/PD Integration & Modeling (Sigmoid Emax) PK->Integration PD->Integration Target Define PK/PD Target (e.g., fAUC/MIC for efficacy) Integration->Target Simulation Monte Carlo Simulation for Dose Optimization Target->Simulation End Proposed Dosing Regimen Simulation->End

Research Implications and Considerations

  • Dosing Strategy: The longer half-life of marbofloxacin suggests potential for less frequent dosing compared to this compound in some species [1].
  • Species-Specific Disposition: Pharmacokinetics can vary significantly between species. Population PK models are valuable for identifying covariates (e.g., health status, lactation) that affect drug disposition and for refining dosages [4].
  • Drug-Drug Interactions: The pharmacokinetics of these drugs can be altered by co-administered substances, as seen with marbofloxacin and N-acetyl-L-cysteine, where bioavailability was significantly reduced [7].

References

Orbifloxacin tissue residue withdrawal period validation

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Framework for Withdrawal Periods

Withdrawal periods are established to ensure drug residues in edible animal tissues deplete to safe levels before human consumption. Here are the core principles from major regulatory bodies:

Regulatory Aspect Key Principle
Purpose [1] Ensure residues deplete to levels (tolerances) shown to be safe for consumers.
Basis [2] [1] Set using statistical analysis (e.g., linear regression) of residue depletion data from studies following label directions.
Extralabel Use [1] Use of a drug contrary to its label (e.g., in an unapproved species) is illegal for non-veterinarians and poses a significant public health risk.

Analytical Methods for Antibiotic Residue Determination

Although not specific to orbifloxacin tissue residues, recent research demonstrates advanced methods for detecting antibiotic residues in food matrices. The following table summarizes a multi-residue method capable of detecting this compound, which could be applied to tissue analysis.

Method Aspect Description
Technique [3] SPE clean-up followed by UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry).
Analytes [3] Simultaneous determination of 25 antibiotics, including quinolones (e.g., this compound), macrolides, and sulfonamides.
Performance [3] High sensitivity (LOQ of 10.0 ng/g) and precision (RSD <20% for all analytes), suitable for monitoring residues below established Maximum Residue Limits (MRLs).

Workflow for Withdrawal Period Validation

The process of establishing a withdrawal period integrates the regulatory guidelines with laboratory analysis. The diagram below outlines the key steps in this workflow.

A Define Study Parameters (Species, Dosage, Route) B Administer Drug to Animals A->B C Collect Tissue Samples (Muscle, Liver, Kidney, Fat) Over Depletion Period B->C D Analyze Residues Using Validated Method (e.g., UHPLC-MS/MS) C->D E Process Data with Statistical Model (e.g., Linear Regression) D->E F Establish Withdrawal Period Based on Safe Concentration (MRL) E->F

Important Considerations for this compound

  • Primary Indication: this compound is approved for use in dogs and cats only [4]. Federal law in the U.S. prohibits its extralabel use in food-producing animals [4].
  • Safety in Immature Animals: this compound and other quinolones are contraindicated in immature animals due to the risk of arthropathy, a concern that extends to young food-producing species [4].

The lack of publicly available residue depletion studies for this compound in food animals is consistent with its labeled indications. For research purposes, the established regulatory frameworks and modern analytical methodologies like UHPLC-MS/MS provide a clear pathway for generating and validating withdrawal periods for veterinary antibiotics.

References

Orbifloxacin MIC90 values comparison with other fluoroquinolones

Author: Smolecule Technical Support Team. Date: February 2026

Comparative MIC₉₀ of Fluoroquinolones

Pathogen Orbifloxacin Enrofloxacin Marbofloxacin Difloxacin Ciprofloxacin Clinafloxacin Gatifloxacin Levofloxacin Moxifloxacin Trovafloxacin Gemifloxacin Sitafloxacin Delafloxacin
Acinetobacter baumannii (140 isolates) [1] 64 µg/mL 4 µg/mL 8 µg/mL 8 µg/mL 16 µg/mL 16 µg/mL 16 µg/mL
Staphylococcus aureus (MSSA, Cipro-S) [2] 0.5 µg/mL ≤0.06 µg/mL 0.25 µg/mL ≤0.06 µg/mL ≤0.06 µg/mL
Staphylococcus aureus (MSSA, Cipro-R) [2] 64 µg/mL 1 µg/mL 8 µg/mL 1 µg/mL 1 µg/mL
Staphylococcus aureus (MRSA, Cipro-S) [2] 1.0 µg/mL ≤0.06 µg/mL 0.25 µg/mL ≤0.06 µg/mL ≤0.06 µg/mL
Staphylococcus aureus (MRSA, Cipro-R) [2] 64 µg/mL 1 µg/mL 16 µg/mL 2 µg/mL 4 µg/mL
Streptococcus pneumoniae (199 isolates) [3] 4 µg/mL 0.25 µg/mL 1.0 µg/mL 0.12 µg/mL 0.12 µg/mL
Mycobacterium tuberculosis (Clinical isolates) [4] 8 µg/mL* 0.25 µg/mL 8 µg/mL

*Value is for a resistant group of Mtb strains; MIC₉₀ for sporadic isolates was lower [4].

Experimental Protocols from Cited Studies

The data in the table above was generated using standardized, internationally recognized methods to ensure reliability and comparability.

  • Agar Dilution Method [1] [2]: This is a fundamental and robust method for MIC determination. Researchers prepare agar plates with serial dilutions of the antibiotic. A standardized inoculum of each bacterial isolate is then spotted onto the plates. After incubation, the MIC is defined as the lowest concentration of antibiotic that prevents visible bacterial growth.
  • Broth Microdilution Method [4] [5]: This high-throughput method uses a microtiter plate with wells containing broth and serial dilutions of antibiotics. The bacterial suspension is added to each well. After incubation, a reagent like resazurin is often added; a color change indicates bacterial growth, and the MIC is the lowest concentration that prevents this change.
  • Agar Diffusion Assay (Bioassay) [6]: This method is often used for determining antibiotic concentrations in biological fluids like serum. Sample fluid is placed on an agar plate seeded with a test bacterium. The antibiotic diffuses into the agar, inhibiting bacterial growth and creating a clear zone. The diameter of this zone is compared to a standard curve to calculate the antibiotic concentration.

The following diagram illustrates the typical workflow for the core methodologies used in these studies.

G Start Start: Prepare Antibiotic Stock Solutions A Agar Dilution Method Start->A B Broth Microdilution Method Start->B C Agar Diffusion Assay Start->C A1 Prepare agar plates with serial antibiotic dilutions A->A1 B1 Prepare broth in microtiter plate with antibiotic dilutions B->B1 C1 Seed agar plate with indicator bacterium C->C1 A2 Spot standardized bacterial inoculum A1->A2 A3 Inoculate and incubate plates A2->A3 A4 Read MIC: Lowest concentration with no visible growth A3->A4 B2 Add bacterial suspension to each well B1->B2 B3 Inoculate and incubate plate B2->B3 B4 Add indicator (e.g., resazurin) and incubate B3->B4 B5 Read MIC: Lowest concentration with no color change B4->B5 C2 Apply sample (e.g., serum) to agar surface C1->C2 C3 Incubate plate to allow antibiotic diffusion C2->C3 C4 Measure zone of inhibition diameter C3->C4 C5 Compare to standard curve to determine concentration C4->C5

Key Interpretations and Data Gaps

  • Potency and Resistance: Lower MIC₉₀ values indicate greater potency. The data shows that newer-generation fluoroquinolones like clinafloxacin and sitafloxacin often have the lowest MICs, suggesting high potency against the tested pathogens [1] [4] [2]. Cross-resistance is common, as ciprofloxacin-resistant strains often exhibit elevated MICs to other fluoroquinolones [2].
  • Veterinary vs. Human Use: The search results contain more extensive MIC data for fluoroquinolones used in human medicine. For veterinary-specific agents like this compound, detailed MIC₉₀ data against a broad panel of pathogens was not available in the searched literature.
  • Pharmacodynamics are Crucial: MIC is only one part of the story. A study in dogs concluded that at high doses, enrofloxacin, marbofloxacin, and ciprofloxacin more consistently achieved favorable pharmacodynamic targets (which integrate MIC with drug exposure in the body) compared to this compound and difloxacin [5].

References

comparative Orbifloxacin crystal forms solubility studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Orbifloxacin Solid Forms

The table below summarizes the key solid forms of this compound identified in scientific literature.

Solid Form Key Structural Features Reported Solubility Stability & Transformation
Hemihydrate [1] [2] Zwitterionic molecule; crystal lattice contains 0.5 water molecules per this compound molecule [1] [2]. Slightly soluble in water (~1.5 g/L at pH >5.8); sparingly soluble in acidic media (0.01-0.1 M HCl) [3]. Stable under ambient conditions; converts to anhydrous form upon heating; can reabsorb water [1].
Anhydrate [1] [2] Isomorphous with hemihydrate form; same crystal structure but without water molecules [1] [2]. Slightly higher solubility than hemihydrate in acidic media (6.30–26.23 g/L) [3]. Obtained by dehydrating hemihydrate; can rehydrate back to hemihydrate [1].
Multicomponent Salts [3] Includes hydrochloride monohydrate, nitrate monohydrate, and a phosphate salt-cocrystal hybrid. Crystal structures determined [3]. Developed to improve solubility and overcome stability issues of pure API forms [3]. Aims to provide more consistent drug dosage by avoiding variable water content [3].

Experimental Insights and Methodologies

The following section details key experimental approaches used to characterize this compound solid forms.

Core Characterization Techniques

Researchers typically use a combination of techniques to identify and characterize different solid forms [1]:

  • Single-Crystal X-ray Diffraction (SCXRD): Used to determine the precise three-dimensional crystal structure, confirming the zwitterionic nature of the molecule and the presence of water molecules in the hemihydrate [1] [3].
  • Powder X-ray Diffraction (PXRD): Provides a fingerprint for each solid form, used for phase identification and to monitor solid-state transformations [1] [3].
  • Thermal Analysis (TG/DTA): Measures weight loss and heat flow associated with thermal events. This technique is crucial for detecting water loss from hydrates and understanding phase transitions [1] [3].
  • Infrared Spectroscopy (FTIR-ATR): Identifies characteristic functional groups and can show shifts in peaks that indicate different intermolecular interactions, such as the formation of carboxylate ions in the zwitterion [1].
Solubility and Stability Protocols
  • Equilibrium Solubility Measurement: Solubility is typically determined by placing an excess of the solid form in a solvent (e.g., water, buffers of varying pH) and agitating the suspension (e.g., at 150 rpm) at a constant temperature (e.g., 25°C) until equilibrium is reached, often up to 48 hours. The concentration of dissolved this compound in the saturated solution is then quantified, for instance, using HPLC [1] [3].
  • Solid-State Transformation Studies: The reversible transformation between hemihydrate and anhydrate forms is studied by controlled drying (e.g., heating) and wetting experiments. Techniques like PXRD and TG/DTA are used to monitor the physical changes and confirm the phase conversion [1].

Solid Form Transformation Pathway

The relationship and interconversion between the primary this compound solid forms can be visualized as follows:

Hemihydrate Hemihydrate Anhydrous Form Anhydrous Form Hemihydrate->Anhydrous Form  Heating/Dehydration   Anhydrous Form->Hemihydrate  Exposure to Moisture   Multicomponent Salts Multicomponent Salts API API API->Multicomponent Salts  Salt Formation  

This diagram illustrates the dynamic relationship between this compound's solid forms. The hemihydrate and anhydrous forms can reversibly interconvert based on environmental humidity, which is a critical factor for dosage consistency [1] [3]. The development of multicomponent salts offers an alternative path to create more stable and soluble forms with fixed compositions [3].

Key Implications for Drug Development

  • Polymorphism and Solubility: The significant discrepancy in solubility reports in different pharmacopeias ("freely soluble" vs. "very slightly soluble") is likely due to the analysis of different polymorphic or hydrated forms, underscoring the critical need for solid-form control during drug product development [1] [2].
  • Bioavailability Considerations: As solubility is a key factor influencing a drug's dissolution rate and bioavailability, the choice of a specific solid form (or a multicomponent crystal) can directly impact the therapeutic efficacy of this compound [1] [3].
  • Dosage Consistency: The isomorphic nature of the hemihydrate and anhydrate forms means they can interchange without collapsing the crystal lattice, potentially leading to variations in water content and, consequently, drug dosage in the final product if not properly controlled [3].

References

Orbifloxacin PK/PD target attainment vs other veterinary fluoroquinolones

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Target Attainment of Fluoroquinolones

Fluoroquinolone Low Dose (mg/kg) High Dose (mg/kg) Target Attainment (Low Dose) Target Attainment (High Dose)
Enrofloxacin + Ciprofloxacin 5 20 43% 77%
Enrofloxacin 5 20 43% 73%
Ciprofloxacin 5 20 40% 77%
Marbofloxacin 2.5 5 39% 77%
Orbifloxacin 2.5 7.5 29% 51%
Difloxacin 5 10 28% 40%
  • Note: "Target Attainment" refers to the percentage of susceptible bacterial isolates for which the targeted PK/PD efficacy index (either AUC/MIC ≥125 or Cmax/MIC ≥10) was achieved [1].

Key Experimental Data and PK/PD Targets

This compound-Specific PK/PD

A 2025 study defined the following PK/PD targets for this compound against Staphylococcus aureus in a murine model. The AUC24h/MIC ratio was identified as the most predictive index of efficacy (R² >0.98) [2] [3].

Efficacy Level Target AUC24h/MIC (hours)
Bacteriostatic 33.78 – 37.79
1-log10 Kill 53.30 – 61.56
2-log10 Kill 88.59 – 98.35
3-log10 Kill 179.43 – 217.47

In dogs, this compound demonstrates favorable PK properties after a single intravenous (IV) or intramuscular (IM) dose of 2.5 mg/kg [4]:

  • Terminal half-life: 4.23 ± 0.2 h (IV) and 3.95 ± 0.15 h (IM)
  • Volume of distribution (Vdss): 1.61 ± 0.13 L/kg
  • Clearance (Cl): 0.31 ± 0.03 L/h/kg
  • Absolute bioavailability: ~100% (IM) [4] to 109% (oral suspension) [5]
Comparative Efficacy and Resistance
  • E. coli Resistance: Approximately 40% of E. coli isolates from dogs and cats showed resistance to fluoroquinolones, with no significant difference in resistance rates among the drugs studied [1].
  • Pathogen-Specific Target Attainment: For susceptible Gram-negative isolates, target indices were achieved for 88% of E. coli, 53% of Proteus mirabilis, and only 35% of Pseudomonas aeruginosa. For Gram-positive isolates, targets were met for 53% of Streptococcus spp. and Staphylococcus intermedius, and 27% of other Staphylococcus spp. [1].
  • Dosage Considerations: A 2009 PK/PD modeling study concluded that the standard 2.5 mg/kg dose of this compound is unlikely to be clinically effective against some strains like S. intermedius, suggesting that a higher dose would be worthy of consideration [4].

Experimental Protocols for Key Studies

Murine Thigh Infection Model (2025 PK/PD Study)

This methodology was used to establish the this compound-specific PK/PD targets listed above [2] [3].

  • Animal Model: Neutropenic murine thigh infection model.
  • Bacterial Strains: S. aureus ATCC 29213 and ATCC 43300.
  • Dosing Regimens: Multiple dosing regimens were administered to achieve a wide range of drug exposures.
  • PK Analysis: Plasma concentration-time profiles were analyzed after IV and IM administration of 2.5 to 80 mg/kg. The AUC was calculated using non-compartmental methods.
  • PD Analysis: The relationship between bacterial density in the thigh muscle and the PK/PD index (AUC24h/MIC) was modeled using a sigmoid Emax model.
  • In Vitro Tests: MIC determination and time-kill curves were performed to characterize the in vitro activity and post-antibiotic effects.
Comparative Indices Study (2006)

This study provided the comparative target attainment data [1].

  • Bacterial Isolates: Pathogens (180 Gram-negative, 66 Gram-positive) isolated from dogs and cats.
  • Susceptibility Testing: Minimum Inhibitory Concentrations (MICs) were determined using microtube-dilution procedures.
  • PK Data Source: Pharmacokinetic parameters (Cmax and AUC) were obtained from published literature for each drug at low and high labeled doses.
  • Index Calculation: The PK/PD indices (Cmax/MIC and AUC/MIC) were calculated for each organism. The proportion of isolates for which the target thresholds (Cmax/MIC ≥10 or AUC/MIC ≥125) were achieved was then determined.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the shared mechanism of fluoroquinolones and a generalized workflow for PK/PD modeling, which underpins the comparative data.

workflow Diagram 1: Fluoroquinolone Mechanism of Action Admin Drug Administration (PO, IV, IM) PK Pharmacokinetics (PK) -Absorption -Distribution -Metabolism -Excretion Admin->PK Exposure Drug Exposure at Site of Infection (Plasma/Tissue Concentration) PK->Exposure Bacterial Bacterial Cell Exposure->Bacterial MOA Mechanism of Action 1. Inhibits DNA Gyrase (Gram-negative) 2. Inhibits Topoisomerase IV (Gram-positive) Bacterial->MOA Effect Disruption of DNA Replication → Bacterial Cell Death MOA->Effect PD Pharmacodynamics (PD) -Relation of Concentration to Microbial Kill Effect->PD Index PK/PD Index Calculated AUC/MIC or Cmax/MIC PD->Index Outcome Predicted Therapeutic Outcome (Static, 1-log kill, etc.) Index->Outcome

mechanism Diagram 2: PK/PD Modeling Workflow Start In Vivo/Ex Vivo Study Design A 1. PK Data Collection Measure drug concentrations over time in plasma/urine/tissue Start->A B 2. PD Data Collection Determine MIC & measure bacterial killing over time A->B C 3. Data Integration Link time-course of drug exposure to effect on bacteria B->C D 4. Model Fitting Use Sigmoid-Emax model to describe exposure-response C->D E 5. Target Calculation Define AUC/MIC targets for static, 1-log, 2-log kill effects D->E F 6. Dosage Regimen Optimization E->F

Summary

  • This compound's Position: this compound demonstrates excellent bioavailability and tissue penetration. However, based on older comparative studies, it may have a lower likelihood of achieving PK/PD targets compared to enrofloxacin, marbofloxacin, and ciprofloxacin, especially at lower doses [1].
  • Key Consideration - Dose: The standard 2.5 mg/kg dose may be insufficient for some infections, and higher doses (up to 7.5 mg/kg) are often necessary for target attainment, particularly against Gram-positive organisms [4] [1] [5].
  • Clinical Application: These PK/PD findings are critical for designing effective dosing regimens, mitigating resistance, and positioning this compound appropriately within the veterinary fluoroquinolone class.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

395.14567599 g/mol

Monoisotopic Mass

395.14567599 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

660932TPY6

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 1 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of acute otitis externa and acute exacerbations of recurrent otitis externa, associated with bacteria susceptible to orbifloxacin and fungi susceptible to posaconazole, in particular Malassezia pachydermatis.

ATC Code

QS02CA91

Pictograms

Health Hazard

Health Hazard

Other CAS

113617-63-3

Wikipedia

Orbifloxacin
Triethylene_glycol_dinitrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Shimizu T, Harada K, Manabe S, Tsukamoto T, Ito N, Hikasa Y. Assessment of urinary pharmacokinetics and pharmacodynamics of orbifloxacin in healthy dogs with ex vivo modelling. J Med Microbiol. 2017 May;66(5):616-621. doi: 10.1099/jmm.0.000476. Epub 2017 May 4. PubMed PMID: 28470147.
2: Shimizu T, Harada K. Determination of minimum biofilm eradication concentrations of orbifloxacin for canine bacterial uropathogens over different treatment periods. Microbiol Immunol. 2017 Jan;61(1):17-22. doi: 10.1111/1348-0421.12461. PubMed PMID: 28042660.
3: Santos OM, Freitas JT, Cazedey EC, de Araújo MB, Doriguetto AC. Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate. Molecules. 2016 Mar 9;21(3):328. doi: 10.3390/molecules21030328. PubMed PMID: 27005603.
4: Watson MK, Wittenburg LA, Bui CT, Jarosz KA, Gustafson DL, Johnston MS. Pharmacokinetics and bioavailability of orbifloxacin oral suspension in New Zealand White rabbits (Oryctolagus cuniculus). Am J Vet Res. 2015 Nov;76(11):946-51. doi: 10.2460/ajvr.76.11.946. PubMed PMID: 26512539.
5: Harada K, Sasaki A, Shimizu T. Effects of oral orbifloxacin on fecal coliforms in healthy cats: a pilot study. J Vet Med Sci. 2016 Jan;78(1):83-9. doi: 10.1292/jvms.15-0407. Epub 2015 Aug 27. PubMed PMID: 26311787; PubMed Central PMCID: PMC4751121.
6: Dudhatra GB, Kumar A, Awale MM, Kamani DR, Chauhan BN, Patel HB, Mody SK. Determination of orbifloxacin in sheep plasma by high performance liquid chromatography with ultraviolet detection after intravenous and intramuscular administration. J Pharmacol Toxicol Methods. 2013 Jan-Feb;67(1):50-3. doi: 10.1016/j.vascn.2012.11.002. Epub 2012 Dec 8. PubMed PMID: 23231925.
7: Harada K, Shimizu T, Kataoka Y, Takahashi T. Post-antibiotic effect of orbifloxacin against Escherichia coli and Pseudomonas aeruginosa isolates from dogs. Acta Vet Scand. 2012 Mar 20;54:16. doi: 10.1186/1751-0147-54-16. PubMed PMID: 22433170; PubMed Central PMCID: PMC3338406.
8: Tohamy MA. Comparative pharmacokinetics of orbifloxacin in healthy and Pasteurella multocida infected ducks. Br Poult Sci. 2011 Oct;52(5):639-44. doi: 10.1080/00071668.2011.616953. PubMed PMID: 22029792.
9: Marín P, Fernández-Varón E, Escudero E, Vancraeynest D, Cárceles CM. Pharmacokinetic-pharmacodynamic integration of orbifloxacin in rabbits after intravenous, subcutaneous and intramuscular administration. J Vet Pharmacol Ther. 2008 Feb;31(1):77-82. doi: 10.1111/j.1365-2885.2007.00927.x. PubMed PMID: 18177323.
10: Haines GR, Brown MP, Gronwall RR, Merritt KA, Baltzley LK. Pharmacokinetics of orbifloxacin and its concentration in body fluids and in endometrial tissues of mares. Can J Vet Res. 2001 Jul;65(3):181-7. PubMed PMID: 11480524; PubMed Central PMCID: PMC1189673.

Explore Compound Types